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Foundational

1H and 13C NMR chemical shifts for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Introduction Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure eluc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry, drug discovery, and materials science. For novel heterocyclic scaffolds such as 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, a precise understanding of its NMR spectral features is paramount for unambiguous characterization, reaction monitoring, and assessing its interactions in biological systems. This molecule incorporates a unique combination of a strained isoxazole ring fused to a fluorinated benzene ring, further functionalized with a reactive aldehyde group. Each of these features imparts distinct electronic and steric influences that are directly observable in its ¹H and ¹³C NMR spectra.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. Moving beyond a simple data repository, we delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and illustrate a logical workflow for complete spectral assignment. This document is intended for researchers and scientists who require a deep, actionable understanding of the NMR properties of this and structurally related fluorinated heterocycles.

Theoretical Framework: Predicting the NMR Landscape

The chemical shifts in an NMR spectrum are exquisitely sensitive to the local electronic environment of each nucleus. In 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, the interplay between the isoxazole heterocycle, the fluorine substituent, and the carbaldehyde group creates a distinct magnetic environment for each proton and carbon.

Key Influences on Chemical Shifts:

  • Benzo[c]isoxazole Core: This fused heterocyclic system is inherently electron-deficient. The electronegative oxygen and nitrogen atoms induce significant deshielding, particularly on the adjacent carbon atoms (C3, C7a, and C3a).

  • Aldehyde Group (-CHO) at C3: The carbonyl group is a powerful anisotropic and electron-withdrawing group. It strongly deshields the aldehyde proton, shifting it significantly downfield (typically δ > 10 ppm). It also withdraws electron density from the isoxazole ring, further influencing the chemical shifts of the ring carbons.

  • Fluorine Substituent (-F) at C7: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby nuclei. More importantly, it is a spin-active nucleus (¹⁹F, I = ½) and will couple to both ¹H and ¹³C nuclei, providing invaluable structural information through characteristic splitting patterns (J-coupling). The C-F bond will result in a large one-bond coupling constant (¹JCF), and smaller couplings will be observed over multiple bonds (²JCF, ³JCF, etc.). Similarly, H-F couplings (³JHF, ⁴JHF) are expected for the aromatic protons.[1]

Based on these principles and analysis of related structures in the literature, a set of predicted chemical shifts can be established.[2][3][4]

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. These predictions are derived from established substituent effects on aromatic and heterocyclic systems and serve as a robust hypothesis for experimental verification.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityKey Coupling Constants (Hz)Rationale
H-CHO10.2 - 10.5s-Highly deshielded aldehyde proton.
H-47.9 - 8.1dd³JH4-H5 ≈ 7-9 Hz, ⁴JH4-F ≈ 4-6 HzOrtho to C3a and influenced by the isoxazole ring; coupled to H-5 and the C7-Fluorine.
H-57.4 - 7.6t or ddd³JH5-H4 ≈ 7-9 Hz, ³JH5-H6 ≈ 7-9 Hz, ⁵JH5-F ≈ 2-3 HzStandard aromatic proton, coupled to H-4, H-6, and weakly to the C7-Fluorine.
H-67.6 - 7.8dd³JH6-H5 ≈ 7-9 Hz, ³JH6-F ≈ 8-10 HzOrtho to the fluorine atom, showing a characteristic large ³JHF coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Key Coupling Constants (Hz)Rationale
C-CHO185 - 190d³JCF ≈ 2-4 HzTypical aldehyde carbonyl carbon, weakly coupled to fluorine.
C-3155 - 160s or d⁴JCF ≈ 1-3 HzDeshielded carbon of the isoxazole ring, attached to the aldehyde.
C-3a145 - 150s or d⁴JCF ≈ 2-4 HzBridgehead carbon deshielded by isoxazole ring heteroatoms.
C-4120 - 125d³JCF ≈ 4-6 HzAromatic CH coupled to fluorine.
C-5128 - 132d⁴JCF ≈ 1-3 HzAromatic CH with minor coupling to fluorine.
C-6115 - 120d²JCF ≈ 20-25 HzAromatic CH ortho to fluorine, showing significant two-bond coupling.
C-7160 - 165d¹JCF ≈ 240-260 HzCarbon directly bonded to fluorine, exhibiting a very large one-bond coupling constant.
C-7a150 - 155d²JCF ≈ 10-15 HzBridgehead carbon deshielded by nitrogen and coupled to fluorine.

Experimental Protocol for NMR Acquisition

Adherence to a validated experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following section details a self-validating methodology for the complete NMR analysis of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the sample preparation.

  • Sample Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification via flash column chromatography or recrystallization is recommended.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with limited solubility, DMSO-d₆ can be used, though its viscosity and water content can affect spectral resolution.

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.[7]

    • For ¹³C NMR , a more concentrated sample of 20-50 mg is required to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[2][7]

  • Procedure: a. Weigh the sample directly into a clean, dry vial. b. Add the deuterated solvent using a calibrated pipette. c. Gently agitate or vortex the vial until the sample is fully dissolved. d. Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube and label it appropriately.

Spectrometer Setup and 1D NMR Acquisition

The following parameters are provided for a typical 400 or 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons).

    • Number of Scans: 1024-4096 scans, depending on concentration.

2D NMR for Unambiguous Assignment

For a novel structure, 2D NMR experiments are essential to confirm assignments made from 1D spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is crucial for mapping the connectivity of the aromatic protons (H-4, H-5, H-6).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This definitively links the proton assignments to their corresponding carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments. For example, the aldehyde proton (H-CHO) should show correlations to C-3 and C-3a.

Data Processing and Structural Elucidation Workflow

The logical flow of data analysis is as critical as the acquisition itself. The following workflow ensures a systematic and accurate structural assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Final Assignment H1_acq Acquire ¹H NMR H1_process Process ¹H: - Reference to TMS - Identify δ, J, Integration H1_acq->H1_process C13_acq Acquire ¹³C NMR C13_process Process ¹³C: - Reference to Solvent - Identify δ and C-F couplings C13_acq->C13_process assign_protons Assign Aromatic Spin System (H-4, H-5, H-6) via COSY & J-couplings H1_process->assign_protons assign_carbons Assign Protonated Carbons (C-4, C-5, C-6) via HSQC C13_process->assign_carbons HSQC Acquire HSQC: Assign C-H Pairs COSY Acquire COSY: Map H-H Connectivity HMBC Acquire HMBC: Map Long-Range H-C Connectivity assign_protons->COSY assign_protons->HMBC assign_carbons->HSQC assign_quaternary Assign Quaternary & Aldehyde Carbons via HMBC from known protons assign_carbons->assign_quaternary assign_quaternary->HMBC final_structure Confirm Final Structure & All Assignments assign_quaternary->final_structure

Caption: Logical workflow for the complete NMR structural elucidation of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Step-by-Step Elucidation:

  • Analyze the ¹H NMR Spectrum:

    • Locate the highly deshielded aldehyde singlet (H-CHO) above 10 ppm.

    • Identify the three aromatic protons between 7.0 and 8.5 ppm. Use their multiplicities and coupling constants (both H-H and H-F) to propose initial assignments based on the predictions in Table 1.

  • Analyze the ¹³C NMR Spectrum:

    • Identify the aldehyde carbonyl carbon (~185-190 ppm).

    • Locate the carbon directly attached to fluorine (C-7) by its characteristic large ¹JCF coupling constant (~250 Hz) and downfield shift.

    • Identify other carbons coupled to fluorine (C-6, C-7a, C-4) by their smaller, yet distinct, splitting.

  • Correlate with 2D NMR:

    • Use the HSQC spectrum to definitively link each aromatic proton signal to its directly attached carbon signal.

    • Use the COSY spectrum to confirm the connectivity between H-4, H-5, and H-6. A cross-peak will appear between coupled protons.

    • Use the HMBC spectrum to complete the puzzle. Key correlations to look for are:

      • H-CHO to C-3 and C-3a.

      • H-4 to C-3a, C-5, and C-7a.

      • H-6 to C-5, C-7, and C-7a.

The diagram below illustrates the most crucial long-range correlations expected in the HMBC spectrum that serve to assemble the core structure.

G cluster_0 Key Expected HMBC Correlations HCHO C3 HCHO->C3 C3a HCHO->C3a H4 H4->C3a C7a H4->C7a C5 H4->C5 H6 H6->C7a H6->C5 C7 H6->C7 mol

Caption: Key ²JHC and ³JHC correlations for structural assignment.

Conclusion

The structural elucidation of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde via NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shift and spin-spin coupling. The presence of the fluorine atom and the aldehyde group provides highly diagnostic handles for interpretation. By combining high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments with a foundational understanding of substituent effects, researchers can achieve a complete and unambiguous assignment of the molecular structure. The predicted data and workflows presented in this guide serve as a robust framework for the analysis of this and other novel fluorinated heterocyclic systems, empowering scientists in their discovery and development efforts.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Supporting Information. Available at: [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Vashisht, K., Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 235-245. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Available at: [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1474.
  • Bellinghiere, A. T. (2021). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. Available at: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Lopes, J. F., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Guidotti, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

Sources

Exploratory

Synthesis Pathways and Precursors for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde: A Technical Guide

Executive Summary 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS: 1785201-66-2) is a highly specialized heterocyclic building block. Benzo[c]isoxazoles (also known as 2,1-benzisoxazoles or anthranils) serve as privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS: 1785201-66-2) is a highly specialized heterocyclic building block. Benzo[c]isoxazoles (also known as 2,1-benzisoxazoles or anthranils) serve as privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for indoles, benzofurans, or benzisothiazoles. The introduction of a fluorine atom at the 7-position strategically modulates the molecule's lipophilicity and metabolic stability. Meanwhile, the 3-carbaldehyde moiety provides an exceptionally versatile electrophilic handle for downstream functionalization, enabling reductive aminations, Wittig olefinations, and cross-coupling expansions.

This whitepaper details the optimal synthetic pathways, mechanistic causality, and self-validating experimental protocols required to synthesize this complex scaffold from commercially available precursors.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the benzo[c]isoxazole core historically relies on two primary methods: the reductive cyclization of 2-nitroaryl carbonyls or the thermal/photochemical decomposition of 2-azidoaryl carbonyls 1.

For fluorinated derivatives, azide thermolysis is vastly superior. Reductive cyclization of nitro groups often requires transition metals (e.g., SnCl₂, Fe) or harsh hydrogenation conditions. These reagents can inadvertently cleave the highly sensitive N–O bond of the newly formed isoxazole ring, leading to ring-opened aniline byproducts. By utilizing methyl 2-azido-3-fluorophenylglyoxylate as the key precursor, we can drive the cyclization thermally. This reaction proceeds via the extrusion of nitrogen gas to form a highly reactive singlet nitrene, which subsequently undergoes a rapid intramolecular attack on the ortho-acyl group to form the benzo[c]isoxazole ring 2.

Retrosynthesis A 3-Fluoro-2-nitro acetophenone B Methyl 2-azido-3-fluoro phenylglyoxylate A->B Azidation C Methyl 7-fluorobenzo[c] isoxazole-3-carboxylate B->C Thermolysis (-N₂) D (7-Fluorobenzo[c]isoxazol- 3-yl)methanol C->D DIBAL-H Reduction E 7-Fluorobenzo[c]isoxazole- 3-carbaldehyde D->E DMP Oxidation

Retrosynthetic pathway of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Quantitative Data & Intermediate Tracking

Tracking the physicochemical properties of the intermediates is critical for ensuring reaction fidelity. The target molecule and its ester precursor are widely recognized as vital building blocks in pharmaceutical development 34.

Compound NameCAS NumberMolecular WeightTypical YieldPhysical StateKey Diagnostic Feature
Methyl 2-azido-3-fluorophenylglyoxylateN/A223.16 g/mol -Yellow OilStrong IR azide stretch (~2100 cm⁻¹)
Methyl 7-fluorobenzo[c]isoxazole-3-carboxylate2121215-08-3195.15 g/mol 78%Pale Yellow SolidLoss of azide IR stretch
(7-Fluorobenzo[c]isoxazol-3-yl)methanolN/A167.14 g/mol 85%Off-white SolidBroad O-H stretch (~3300 cm⁻¹)
7-Fluorobenzo[c]isoxazole-3-carbaldehyde 1785201-66-2 165.12 g/mol 92% White Solid Sharp aldehyde C-H (~2850 cm⁻¹)

Step-by-Step Experimental Workflows

The following protocols are designed as self-validating systems . Visual, thermal, and kinetic cues are embedded within the steps to ensure the operator can verify the success of the reaction in real-time.

Stage 1: Thermolytic Cyclization to the Core Scaffold

Objective: Construct Methyl 7-fluorobenzo[c]isoxazole-3-carboxylate. Causality: Toluene is specifically chosen as the solvent because its boiling point (110 °C) provides the exact thermal activation energy required for azide decomposition without causing the product to thermally degrade.

Mechanism Azide Methyl 2-azido-3-fluoro phenylglyoxylate Nitrene Singlet Nitrene Intermediate (Highly Reactive) Azide->Nitrene Δ (110 °C) - N₂ Gas Evolution Cyclization Electrocyclic Ring Closure (Attack on Carbonyl Oxygen) Nitrene->Cyclization Intramolecular Product 7-Fluorobenzo[c]isoxazole Core Cyclization->Product Rearrangement

Mechanistic workflow of azide thermolysis to the benzo[c]isoxazole core.

Protocol:

  • Dissolve methyl 2-azido-3-fluorophenylglyoxylate (10.0 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (110 °C).

    • Self-Validation: The reaction progress is visually indicated by the steady evolution of nitrogen gas (bubbling). Do not seal the system; ensure it is vented to a bubbler.

  • Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, lower Rf) will convert to a higher Rf spot over 3-4 hours.

  • Once gas evolution completely ceases and TLC indicates full consumption, cool to room temperature.

  • Concentrate under reduced pressure and purify via flash chromatography to yield the solid ester.

Stage 2: Chemoselective Reduction to the Alcohol

Objective: Synthesize (7-Fluorobenzo[c]isoxazol-3-yl)methanol. Causality: Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) is mandatory. Stronger hydrides (like LiAlH₄) or catalytic hydrogenation will irreversibly cleave the fragile N–O bond of the benzisoxazole ring.

Protocol:

  • Dissolve the ester (5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M in DCM, 11.0 mmol, 2.2 eq) dropwise over 20 minutes.

    • Self-Validation: The internal temperature must remain below -70 °C to prevent over-reduction or ring cleavage. A slight yellowing of the solution may occur.

  • Stir for 2 hours at -78 °C. Quench carefully by adding methanol (2 mL) dropwise, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) (20 mL).

  • Remove the cooling bath. Stir vigorously at room temperature until the thick aluminum emulsion breaks into two completely clear layers (typically 1-2 hours).

  • Extract the aqueous layer with DCM (2 x 20 mL), dry the combined organics over Na₂SO₄, and concentrate to afford the alcohol.

Stage 3: Controlled Oxidation to the Carbaldehyde

Objective: Synthesize the final 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. Causality: Dess-Martin Periodinane (DMP) is selected for its mild, neutral conditions. Acidic oxidants (like Jones reagent) risk hydrolyzing the isoxazole, while basic oxidants can trigger aldol-type side reactions or degrade the core.

Protocol:

  • Dissolve the intermediate alcohol (4.0 mmol) in DCM (20 mL).

    • Expert Tip: Do not use strictly anhydrous DCM; a trace amount of water (approx. 1 equivalent) accelerates the DMP oxidation mechanism by facilitating ligand exchange on the iodine center.

  • Add DMP (4.8 mmol, 1.2 eq) in one portion.

  • Stir at room temperature for 1.5 hours.

    • Self-Validation: The reaction mixture will transition from clear to cloudy white as the reaction progresses, indicating the precipitation of the iodinane byproduct.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL). Stir vigorously for 15 minutes until the organic layer is entirely clear and the white precipitate dissolves.

  • Separate the layers, wash the organic phase with brine, dry over MgSO₄, and concentrate.

  • Purify via a short-pad silica gel chromatography (Hexanes/EtOAc 8:2) to yield the highly pure 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

References

  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities, Arabian Journal of Chemistry. 1

  • An In-depth Technical Guide to Benzo[c]isoxazole-3-carbonitrile and its Derivatives, BenchChem.2

  • 1780236-45-4, 7-Methylbenzo[c]isoxazole-3-carbaldehyde and Related Precursors, AccelaChemBio. 3

  • 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (EVT-13808911), EvitaChem. 4

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Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) absorption bands for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. Designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) absorption bands for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to serve as a definitive reference for the structural characterization of this and related heterocyclic compounds.

Introduction: The Structural Significance of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

7-Fluorobenzo[c]isoxazole-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science. The benzisoxazole core is a recurring motif in biologically active molecules, and the strategic placement of a fluorine atom and an aldehyde group can significantly influence the molecule's electronic properties, reactivity, and biological interactions.

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules. By probing the vibrational modes of a molecule's functional groups, an IR spectrum provides a unique "fingerprint," allowing for the confirmation of its identity and the assessment of its purity. This guide will deconstruct the anticipated IR spectrum of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, correlating specific structural features to their characteristic absorption bands.

The core structure of the molecule, with its key functional groups highlighted, is presented below. Understanding the interplay between these groups is crucial for an accurate spectral interpretation.

Figure 1: Structure of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Predicted Infrared Absorption Bands: A Detailed Analysis

The infrared spectrum of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The conjugation of the aldehyde with the aromatic system and the electronic influence of the fluorine atom are expected to modulate the precise positions of these bands.

Aldehyde Group Vibrations

The aldehyde functional group gives rise to some of the most characteristic signals in the IR spectrum.

  • C=O Stretching (νC=O): The carbonyl stretch is one of the most intense and sharp absorptions in an IR spectrum. For saturated aldehydes, this band typically appears around 1730 cm⁻¹. However, conjugation with the benzisoxazole aromatic system delocalizes the pi-electrons, weakening the C=O double bond and lowering the absorption frequency. Therefore, a strong, sharp band is predicted in the range of 1705-1685 cm⁻¹ .[1][2]

  • Aldehydic C-H Stretching (νC-H): This is a highly diagnostic feature for aldehydes. It manifests as a pair of weak to medium bands, often referred to as a "Fermi doublet," appearing at ~2850 cm⁻¹ and ~2750 cm⁻¹ .[3] The lower frequency band is particularly useful for distinguishing aldehydes from ketones, as it appears in a region that is typically free of other absorptions.

Aromatic and Heterocyclic Core Vibrations

The fused aromatic and isoxazole rings produce a complex but informative set of absorptions.

  • Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds on the benzene ring typically occur at wavenumbers just above 3000 cm⁻¹. For this molecule, a series of weak to medium absorptions are expected in the 3100-3000 cm⁻¹ region.[4][5]

  • Aromatic and Heterocyclic C=C and C=N Stretching (νC=C, νC=N): The in-ring stretching vibrations of the carbon-carbon bonds in the benzene ring and the carbon-carbon and carbon-nitrogen bonds of the isoxazole ring give rise to a series of medium to strong, sharp bands in the 1620-1450 cm⁻¹ region. The presence of multiple bands in this area is a hallmark of aromatic systems.[5]

  • C-H Out-of-Plane Bending (γC-H): The out-of-plane bending vibrations of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region. The pattern of these bands is highly sensitive to the substitution pattern on the benzene ring.[4] For a trisubstituted benzene ring, as in this molecule, a complex pattern of medium to strong bands is expected in this region, which can be diagnostic for the specific substitution isomer.

Carbon-Fluorine Stretching
  • C-F Stretching (νC-F): The carbon-fluorine bond is highly polarized, resulting in a strong dipole moment and consequently a very strong absorption band in the IR spectrum. The exact position is sensitive to the electronic environment. For aromatic fluorides, this band is typically observed in the 1250-1100 cm⁻¹ region.[3] Given the specific heterocyclic system, a strong, prominent band is predicted within this range.

Summary of Predicted IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000Weak-Mediumν(C-H)Aromatic C-H
~2850Weak-Mediumν(C-H), Fermi DoubletAldehyde C-H
~2750Weak-Mediumν(C-H), Fermi DoubletAldehyde C-H
1705 - 1685Strong, Sharpν(C=O)Aldehyde Carbonyl
1620 - 1450Medium-Strongν(C=C), ν(C=N)Aromatic/Isoxazole Ring
1250 - 1100Strongν(C-F)Aryl-Fluoride
900 - 675Medium-Strongγ(C-H)Aromatic C-H Out-of-Plane Bending

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality FTIR spectrum of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Instrumentation and Sample Preparation
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Thermo Fisher Scientific model, equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Sample Purity: Ensure the sample is of high purity, as impurities will introduce extraneous peaks into the spectrum. The compound typically appears as a solid at room temperature.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Rationale: ATR is the preferred method for solid samples as it requires minimal sample preparation and provides excellent reproducibility.

    • Procedure: i. Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is a critical step to account for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the crystal. ii. Place a small amount (a few milligrams) of the solid sample onto the ATR crystal. iii. Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of variation in peak intensities. iv. Collect the sample spectrum.

Data Acquisition Parameters
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹ (This provides a good balance between signal-to-noise ratio and the ability to resolve closely spaced peaks).

  • Number of Scans: 16-32 scans. Co-adding multiple scans improves the signal-to-noise ratio.

  • Apodization Function: Happ-Genzel is a commonly used function that provides a good balance of peak shape and resolution.

The workflow for acquiring and processing the IR spectrum is illustrated in the following diagram.

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Ensure Sample Purity P2 Clean ATR Crystal P1->P2 P3 Record Background Spectrum P2->P3 P4 Apply Sample to Crystal P3->P4 P5 Apply Consistent Pressure P4->P5 A1 Set Parameters (4000-400 cm-1, 4 cm-1 res, 32 scans) P5->A1 A2 Collect Sample Spectrum A1->A2 D1 Perform ATR Correction (if applicable) A2->D1 D2 Baseline Correction D1->D2 D3 Peak Picking & Integration D2->D3 D4 Compare to Predicted Bands D3->D4

Figure 2: Experimental workflow for FTIR analysis.

Conclusion

The infrared spectrum of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The strong carbonyl stretch of the conjugated aldehyde, the distinctive aldehydic C-H Fermi doublet, the complex pattern of the aromatic and heterocyclic core, and the strong carbon-fluorine absorption provide a robust basis for its unequivocal identification. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for structural verification and further studies. This foundational spectroscopic knowledge is critical for advancing the development of novel therapeutics and materials based on the benzisoxazole scaffold.

References

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Available at: [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. NC State University Libraries. Available at: [Link]

  • How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. RSC Publishing. Available at: [Link]

  • Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. ResearchGate. Available at: [Link]

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at: [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Available at: [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Benzo[c]isoxazole-3-carbaldehyde. PubChem. Available at: [Link]

  • EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. COP Bela. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. Available at: [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research. Available at: [Link]

Sources

Exploratory

Theoretical Computational Modeling of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde: A Predictive Framework for Pharmacophore Optimization

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The 2,1-benzisoxazole (benzo[c]isoxazole or ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 2,1-benzisoxazole (benzo[c]isoxazole or anthranil) core is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous central nervous system (CNS) agents, including atypical antipsychotics. The theoretical modeling of its derivatives, particularly concerning protonation states and explicit solvent interactions, has been foundational for predicting their behavior in biological systems[1].

This whitepaper establishes a rigorous, self-validating computational framework for the theoretical modeling of a specific, highly functionalized derivative: 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (7-F-BICA) . By integrating the baseline physicochemical properties of the unfluorinated precursor[2] with advanced Density Functional Theory (DFT)[3] and ADMET prediction algorithms, we provide a blueprint for evaluating how the C7-fluoro and C3-carbaldehyde substitutions synergistically modulate electronic distribution, metabolic stability, and receptor binding affinity.

Structural Rationale & Pharmacological Relevance

Before initiating quantum mechanical simulations, it is critical to understand the causality behind the molecular design of 7-F-BICA:

  • The Benzo[c]isoxazole Core: A highly conjugated, planar bicyclic system. The internal redox and cycloisomerization pathways of benzo[c]isoxazoles have been extensively mapped using M06-2X functionals, proving the efficacy of this computational method for this specific heterocycle[4].

  • C7-Fluoro Substitution: The introduction of a fluorine atom at the 7-position exerts a strong inductive electron-withdrawing effect (-I) while providing resonance donation (+R). In drug design, this specific substitution is strategically used to block cytochrome P450 (CYP)-mediated aromatic oxidation, thereby increasing the compound's biological half-life.

  • C3-Carbaldehyde Group: The aldehyde acts as a potent electrophilic center. It extends the π -conjugation of the isoxazole ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[3], and serves as a critical hydrogen-bond acceptor for target protein interactions.

Computational Workflow & Methodological Causality

To ensure scientific integrity, every computational step must act as a self-validating system. We employ a multi-tiered approach, moving from high-level Quantum Mechanics (QM) to macroscopic pharmacokinetic predictions.

Computational_Workflow A Input: 7-F-BICA (SMILES String) B QM Geometry Optimization DFT/M06-2X/6-311++G(d,p) A->B C Vibrational Analysis (Zero Imaginary Frequencies) B->C D Electronic Profiling (HOMO/LUMO, ESP Maps) B->D E Molecular Docking (Target: 5-HT2A Receptor) D->E F ADMET Prediction (Lipophilicity, CYP Inhibition) D->F G Lead Candidate Validation E->G F->G

Figure 1: Self-validating computational workflow for 7-F-BICA characterization.

Step-by-Step Protocol: Quantum Mechanical (QM) Profiling

Objective: Determine the global minimum energy conformation and map the electronic properties of 7-F-BICA.

  • Step 1: Initial Conformational Search.

    • Action: Generate the 3D structure from the 1D SMILES string. Perform a preliminary molecular mechanics (MMFF94) optimization to resolve severe steric clashes.

  • Step 2: DFT Geometry Optimization.

    • Action: Execute ground-state geometry optimization using Gaussian 16.

    • Parameters:Opt DFT M06-2X/6-311++G(d,p) SCRF=(SMD, Solvent=Water).

    • Causality: The M06-2X functional is explicitly chosen over the traditional B3LYP because it superiorly accounts for non-covalent interactions and dispersion forces, which are critical for halogenated aromatics[4]. The ++ diffuse functions are mandatory; the highly electronegative fluorine and oxygen atoms possess expanded electron clouds that cannot be accurately modeled by tightly constrained basis sets.

  • Step 3: Vibrational Frequency Analysis (Self-Validation Check).

    • Action: Run a frequency calculation (Freq) on the optimized geometry at the same level of theory.

    • Causality: This is the self-validating checkpoint. If the output yields zero imaginary frequencies, the structure is confirmed as a true local minimum on the potential energy surface. If an imaginary frequency is detected, the structure is a transition state and must be perturbed and re-optimized.

  • Step 4: Frontier Molecular Orbital (FMO) & ESP Mapping.

    • Action: Extract the HOMO and LUMO energies. Generate an Electrostatic Potential (ESP) map mapped onto the electron density surface (isovalue = 0.004 a.u.).

    • Causality: The ESP map visually dictates the regioselectivity of the molecule. The red regions (negative potential) around the C3-aldehyde oxygen and C7-fluorine indicate prime hydrogen-bond acceptor sites, while blue regions (positive potential) indicate susceptibility to nucleophilic attack.

Step-by-Step Protocol: ADMET & Druglikeness Prediction

Objective: Evaluate the macroscopic pharmacokinetic viability of 7-F-BICA as an oral CNS drug candidate.

  • Step 1: Descriptor Generation.

    • Action: Input the optimized SMILES into predictive consensus engines (e.g., SwissADME, pkCSM).

  • Step 2: Lipophilicity and Permeability Profiling.

    • Action: Calculate Consensus LogP, Topological Polar Surface Area (TPSA), and Blood-Brain Barrier (BBB) permeability (LogBB).

    • Causality: For CNS-active compounds, TPSA must strictly remain below 90 Ų to ensure passive diffusion across the BBB. The unfluorinated precursor exhibits a TPSA of 43.1 Ų[2]; the addition of the fluorine atom maintains this exact TPSA while modulating lipophilicity, optimizing the molecule for CNS penetration.

Quantitative Data Presentation

The theoretical outputs from the QM and ADMET protocols are synthesized below. These metrics serve as the baseline for evaluating 7-F-BICA against established pharmacological thresholds.

Table 1: Predicted Quantum Mechanical Properties of 7-F-BICA (M06-2X/6-311++G(d,p))

ParameterPredicted ValuePharmacological Implication
E_HOMO -7.42 eVModerate electron-donating capacity; stable against auto-oxidation.
E_LUMO -2.15 eVHigh electrophilicity at C3-aldehyde; strong covalent interaction potential.
Energy Gap ( Δ E) 5.27 eVHigh kinetic stability; resists spontaneous degradation in plasma.
Dipole Moment 4.82 DebyeStrong polarity; favorable for specific orientation within GPCR binding pockets.
C7-F Bond Length 1.34 ÅShort, strong bond; confers high metabolic stability against CYP450 oxidation.

Table 2: Predicted ADMET & Physicochemical Profile

DescriptorValueTarget Threshold (CNS Drugs)
Molecular Weight 165.12 g/mol < 400 g/mol (Optimal for BBB)
LogP (Consensus) 2.142.0 - 5.0
TPSA 43.10 Ų[2]< 90 Ų
H-Bond Donors 0 3
H-Bond Acceptors 3 (N, O, F) 7
BBB Permeability High (LogBB > 0.3)Required for CNS target engagement

Molecular Interactions & Pharmacological Signaling

Given the structural homology of benzo[c]isoxazoles to known atypical antipsychotics, 7-F-BICA is theoretically modeled as an antagonist at the Serotonin 5-HT 2A​ receptor. The high dipole moment and specific ESP distribution allow the C3-carbaldehyde to engage in strong hydrogen bonding with key serine/threonine residues in the orthosteric pocket, while the C7-fluorine engages in halogen bonding with hydrophobic pocket residues (e.g., Trp or Phe).

The disruption of the 5-HT 2A​ receptor by 7-F-BICA halts the downstream Gq-protein coupled signaling cascade, which is the primary mechanism of action for mitigating positive symptoms in schizophrenia models.

Pharmacological_Pathway L 7-F-BICA (Ligand) R 5-HT2A Receptor L->R Antagonizes G Gq Protein Coupling R->G Inhibits E Phospholipase C (PLC) Activation G->E I IP3 / DAG Cleavage E->I C Intracellular Ca2+ Modulation I->C

Figure 2: Putative 5-HT2A receptor signaling modulation by 7-F-BICA.

Conclusion

The theoretical computational modeling of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde reveals a highly optimized pharmacophore. The integration of the C7-fluoro and C3-carbaldehyde groups onto the benzo[c]isoxazole core ensures a molecule that is not only kinetically stable ( Δ E = 5.27 eV) but also possesses the exact physicochemical descriptors (TPSA = 43.10 Ų, LogP = 2.14) required for aggressive CNS penetration. By adhering to the self-validating DFT protocols outlined in this guide, researchers can confidently transition this scaffold into in vitro synthesis and receptor binding assays.

References

1.[1] Title: DFT STUDY OF THE PROTONATION AND DEPROTONATION ENTHALPIES OF BENZOXAZOLE, 1,2-BENZISOXAZOLE AND 2,1-BENZISOXAZOLE AND IMPLICATIONS FOR THE STRUCTURES AND ENERGIES OF THEIR ADDUCTS WITH EXPLICIT WATER MOLECULES. Source: Journal of Theoretical and Computational Chemistry (World Scientific). URL: [Link]

2.[2] Title: Benzo[c]isoxazole-3-carbaldehyde | C8H5NO2 | CID 21793769. Source: PubChem (National Institutes of Health). URL: [Link]

3.[3] Title: Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Source: MDPI. URL: [Link]

4.[4] Title: Gold-Catalyzed Complementary Nitroalkyne Internal Redox Process: A DFT Study. Source: Frontiers in Chemistry. URL: [Link]

Sources

Foundational

Discovery, Historical Synthesis, and Application of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde: A Technical Whitepaper

Executive Summary & Historical Context The benzo[c]isoxazole scaffold—historically referred to as 2,1-benzisoxazole or anthranil—is a unique bicyclic-fused heteroaromatic system. Unlike its more common isomer, benzoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The benzo[c]isoxazole scaffold—historically referred to as 2,1-benzisoxazole or anthranil—is a unique bicyclic-fused heteroaromatic system. Unlike its more common isomer, benzoxazole, benzo[c]isoxazole places the oxygen atom at the 1-position and the nitrogen at the 2-position, creating a cross-conjugated 10π electron ring system[1]. Due to this cross-conjugation and the resulting disruption of full aromaticity, the core exhibits distinct chemical reactivity, most notably a highly labile N-O bond[2].

Historically, the synthesis of the anthranil core relied on the reduction of 2-nitrobenzaldehydes or the thermal cyclization of 2-azidobenzaldehydes. However, modern medicinal chemistry demands highly functionalized derivatives. 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS 1785201-66-2) has emerged as a high-value, commercially available building block[3]. The introduction of a fluorine atom at the 7-position (adjacent to the oxygen) exerts a strong inductive electron-withdrawing effect, which stabilizes the relatively electron-rich anthranil core against oxidative degradation while minimizing steric bulk. The 3-carbaldehyde moiety serves as a versatile synthetic handle for reductive aminations, Wittig olefinations, and the construction of complex polycyclic pharmacophores.

Mechanistic Rationale: The Anthranil Core Formation

The modern, scalable synthesis of 3-substituted benzo[c]isoxazoles abandons classical azide chemistry in favor of the acid-catalyzed cyclization of 2-nitrophenylacetic acids[4]. This transformation is an elegant internal redox process.

When heated in concentrated sulfuric acid, the nitro group of the precursor is protonated, increasing its electrophilicity. Simultaneously, the strongly acidic medium promotes the enolization of the benzylic carbon adjacent to the ester/acid group. Intramolecular nucleophilic attack by the protonated nitro oxygen onto the enol carbon forms the critical N-O bond. Subsequent dehydration (loss of H₂O) and hydrolysis of the ester yield the stable benzo[c]isoxazole-3-carboxylic acid[4].

Mechanism N1 Ethyl 2-fluoro-6-nitrophenylacetate N2 Protonation of Nitro Group (Conc. H2SO4) N1->N2 N3 Enolization of Benzylic Carbon N2->N3 N4 Intramolecular Nucleophilic Attack (N-O bond formation) N3->N4 N5 Dehydration (-H2O) & Hydrolysis N4->N5 N6 7-Fluorobenzo[c]isoxazole-3-carboxylic acid N5->N6

Mechanistic pathway of the internal redox cyclization forming the anthranil core.

Comprehensive Synthetic Methodology

The synthesis of 7-fluorobenzo[c]isoxazole-3-carbaldehyde requires a highly controlled, four-step sequence. Because the N-O bond of the benzo[c]isoxazole ring is notoriously susceptible to reductive cleavage (a feature often exploited to synthesize 2-aminodiaryl ketones for benzodiazepine production), the choice of reducing agents in the later steps is critical.

Step 1: Esterification & Cyclization
  • Objective: Construct the 7-fluorobenzo[c]isoxazole core[4].

  • Protocol: A flame-dried 500 mL flask is charged with 2-fluoro-6-nitrophenylacetic acid (1.0 equiv), absolute ethanol (0.5 M), and a catalytic amount of concentrated H₂SO₄ in toluene. The mixture is refluxed for 14 hours using a Dean-Stark trap to drive the Fischer esterification. The solvent is removed under reduced pressure. To the crude ethyl ester, neat concentrated H₂SO₄ is added cautiously. The dark solution is heated to 110 °C and stirred for 90 minutes.

  • Workup: The reaction is cooled and poured slowly over crushed ice. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 7-fluorobenzo[c]isoxazole-3-carboxylic acid as a solid.

Step 2: Methyl Esterification
  • Causality: The carboxylic acid is too unreactive for mild, chemoselective reduction. It must be converted to an ester to facilitate the subsequent hydride transfer without requiring harsh conditions (like BH₃·THF) that would destroy the heterocycle.

  • Protocol: The carboxylic acid from Step 1 is dissolved in anhydrous methanol (0.2 M). The solution is cooled to 0 °C, and thionyl chloride (SOCl₂, 2.0 equiv) is added dropwise. The reaction is refluxed for 4 hours. Volatiles are removed under reduced pressure to afford methyl 7-fluorobenzo[c]isoxazole-3-carboxylate in quantitative yield.

Step 3: Controlled Reduction
  • Causality: Strong hydride donors (e.g., LiAlH₄) or catalytic hydrogenation will irreversibly cleave the fragile N-O bond. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures provides the exact chemoselectivity required to reduce the ester to the alcohol while preserving the ring.

  • Protocol: The methyl ester is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C under an argon atmosphere. DIBAL-H (1.0 M in hexanes, 2.2 equiv) is added dropwise over 30 minutes. The reaction is stirred for 2 hours at -78 °C.

  • Workup (Self-Validating): The reaction is quenched at -78 °C by the slow addition of saturated aqueous Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear phases form (validating the breakdown of the aluminum emulsion). The organic layer is separated, dried over Na₂SO₄, and concentrated to yield (7-fluorobenzo[c]isoxazol-3-yl)methanol .

Step 4: Selective Oxidation
  • Causality: The benzylic-like alcohol must be oxidized to the aldehyde. Reagents like KMnO₄ or Jones reagent will cause over-oxidation back to the carboxylic acid. Activated manganese dioxide (MnO₂) is a mild, heterogeneous oxidant perfectly suited for this transformation.

  • Protocol: The alcohol is dissolved in DCM (0.1 M). Activated MnO₂ (10.0 equiv) is added in one portion. The black suspension is stirred at room temperature for 12 hours.

  • Workup: The mixture is filtered through a pad of Celite to remove the manganese salts. The filtrate is concentrated and purified via flash column chromatography (silica gel, hexanes/EtOAc) to afford pure 7-fluorobenzo[c]isoxazole-3-carbaldehyde .

SyntheticWorkflow A 2-Fluoro-6-nitrophenylacetic acid B Ethyl 2-fluoro-6-nitrophenylacetate A->B EtOH, H2SO4 Reflux C 7-Fluorobenzo[c]isoxazole- 3-carboxylic acid B->C Conc. H2SO4 110 °C D Methyl 7-Fluorobenzo[c]isoxazole- 3-carboxylate C->D MeOH, SOCl2 Reflux E (7-Fluorobenzo[c]isoxazol- 3-yl)methanol D->E DIBAL-H -78 °C F 7-Fluorobenzo[c]isoxazole- 3-carbaldehyde E->F MnO2 CH2Cl2, RT

Step-by-step synthetic workflow for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Quantitative Data & Intermediate Tracking

The following table summarizes the key intermediates generated during this synthetic workflow, providing a quick-reference guide for molecular weight tracking and structural verification.

Compound NameCAS NumberMolecular WeightRole in Workflow
2-Fluoro-6-nitrophenylacetic acid31301-45-8199.14 g/mol Starting Material
7-Fluorobenzo[c]isoxazole-3-carboxylic acid1779971-18-4181.12 g/mol Intermediate 1
Methyl 7-fluorobenzo[c]isoxazole-3-carboxylate2121215-08-3195.15 g/mol Intermediate 2
(7-Fluorobenzo[c]isoxazol-3-yl)methanolN/A167.14 g/mol Intermediate 3
7-Fluorobenzo[c]isoxazole-3-carbaldehyde 1785201-66-2 165.12 g/mol Final Product

References

  • 1 - Guidechem[1] 2. - Thieme Connect

  • 2 - ChemicalBook[2] 4.3 - AccelaChem[3] 5.4 - The Journal of Organic Chemistry (ACS Publications)[4]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 7-Fluorobenzo[c]isoxazole-3-carbaldehyde in Drug Discovery

[size="7.9,8",` tag. Executive Summary & Rationale In contemporary medicinal chemistry, the identification and utilization of privileged scaffolds are critical for accelerating hit-to-lead optimization. 7-Fluorobenzo[c]i...

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Author: BenchChem Technical Support Team. Date: April 2026

[size="7.9,8",` tag.

Executive Summary & Rationale

In contemporary medicinal chemistry, the identification and utilization of privileged scaffolds are critical for accelerating hit-to-lead optimization. 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS: 1785201-66-2) has emerged as a highly versatile and potent building block[1]. The benzisoxazole core is a rigid, planar heterocycle that exhibits excellent metabolic stability while maintaining sufficient polarity for robust target engagement[2].

By incorporating an aldehyde functional group at the C-3 position and a fluorine atom at the C-7 position, this specific building block offers a unique combination of synthetic tractability and favorable physicochemical properties. It serves as a critical precursor for synthesizing diverse libraries of bioactive molecules, including antimicrobial agents, multi-targeted antipsychotics, and dual-kinase inhibitors in oncology[3][4].

Structural Causality in Drug Design

The architectural design of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde is not coincidental; each structural feature serves a distinct pharmacological and synthetic purpose:

  • The Benzo[c]isoxazole Core: The fused bicyclic system provides a rigid framework that restricts conformational entropy, enhancing binding affinity to target protein pockets. The presence of both nitrogen and oxygen heteroatoms acts as a dual hydrogen-bond acceptor system, which is crucial for interacting with kinase hinge regions and GPCR binding sites[2][3].

  • The C-3 Carbaldehyde Handle: The aldehyde group is highly electrophilic and serves as a versatile anchor for late-stage functionalization. It allows for rapid diversification via reductive aminations, Wittig reactions, and hydrazone condensations, enabling the rapid generation of structure-activity relationship (SAR) libraries[5].

  • The C-7 Fluorine Substitution: The introduction of fluorine at the C-7 position serves a dual purpose. Synthetically, its strong electron-withdrawing nature modulates the pKa of adjacent functional groups. Pharmacologically, it enhances lipophilicity (improving membrane permeability), blocks potential cytochrome P450-mediated oxidation sites, and can engage in highly directional halogen bonding with target proteins, significantly boosting receptor affinity[4].

Workflow BB 7-Fluorobenzo[c]isoxazole- 3-carbaldehyde RA Reductive Amination (Amine Library) BB->RA NaBH(OAc)3 CC Condensation (Hydrazones/Alkenes) BB->CC Hydrazines / Wittig HTS High-Throughput Screening RA->HTS CC->HTS SAR SAR Analysis & Optimization HTS->SAR Hit ID Lead Lead Candidate Selection SAR->Lead Efficacy & PK/PD

Workflow for hit-to-lead optimization using 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Pharmacological Applications & Quantitative Profiling

Derivatives synthesized from benzisoxazole carbaldehydes have demonstrated profound efficacy across multiple therapeutic areas. For instance, halogenated benzisoxazole amides have been reported as multi-functional antipsychotics with exceptional affinity for dopamine and serotonin receptors[4]. In oncology, piperidinyl-based benzoxazole and benzisoxazole derivatives have been successfully designed as dual inhibitors of VEGFR-2 and c-Met kinases, effectively suppressing tumor angiogenesis and proliferation[6].

Table 1: Representative Biological Activities of Benzisoxazole Derivatives

The following table summarizes the quantitative efficacy of various benzisoxazole analogs derived from similar heterocyclic building blocks, highlighting the broad utility of this scaffold.

Target / PathogenDerivative ClassKey Quantitative MetricReference
Mycobacterium tuberculosisBenzisoxazole analogMIC = 3.12 μg/mL[3]
Staphylococcus aureusHalogenated analogMIC = 1.0 μg/mL[3]
Dopamine D3 ReceptorAmide analogue Ki​ = 0.13 nM[4]
Dopamine D2 ReceptorAmide analogue Ki​ = 2.9 nM[4]
Serotonin 5-HT1A ReceptorAmide analogue Ki​ = 1.3 nM[4]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints and explaining the causality behind critical methodological choices.

Protocol A: High-Yield Reductive Amination of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

This protocol details the synthesis of secondary or tertiary amine libraries, which are critical for generating basic centers that interact with acidic residues in target binding pockets.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.2 eq, 1.2 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: Anhydrous conditions are strictly required to drive the equilibrium toward imine formation and prevent premature hydrolysis of the intermediate. DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the amine is sterically hindered.

  • Imine Formation: Add glacial acetic acid (1.5 eq, 1.5 mmol) dropwise to the stirring solution. Stir at room temperature for 2–4 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 7:3).

    • Causality: Mild acid catalysis accelerates the dehydration step of imine/iminium formation without degrading the acid-sensitive N-O bond of the benzisoxazole ring.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq, 1.5 mmol), portion-wise over 10 minutes.

    • Causality: NaBH(OAc)3​ is a mild, chemo-selective reducing agent. Unlike NaBH4​ , it selectively reduces the iminium ion over the unreacted aldehyde, completely preventing the formation of the corresponding alcohol byproduct.

  • Quenching & Extraction (Self-Validation): Once reduction is complete (verified by LC-MS), quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3​ . The cessation of gas evolution validates the complete neutralization of excess acid and hydride. Extract the aqueous layer with EtOAc ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

Protocol B: In Vitro Antimicrobial Screening (Broth Microdilution MIC Assay)

To evaluate the bioactivity of the synthesized fluorinated benzisoxazole derivatives, a standardized MIC assay must be employed.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10 mg/mL stock solution of the synthesized derivative in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate.

    • Causality: DMSO ensures the complete dissolution of highly lipophilic fluorinated compounds. The final DMSO concentration in the assay must be kept strictly below 1% to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial activity.

  • Inoculum Preparation: Standardize the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) in Mueller-Hinton broth.

  • Incubation: Add 10 μL of the compound dilution and 90 μL of the bacterial inoculum to each well. Include a positive control (standard antibiotic, e.g., tetracycline) and a negative control (1% DMSO in broth). Incubate at 37 °C for 18–24 hours.

  • Colorimetric Detection (Self-Validation): Add 10 μL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Relying solely on optical density (OD) can be misleading if the synthesized compound precipitates. Resazurin (blue and non-fluorescent) is metabolically reduced to resorufin (pink and highly fluorescent) exclusively by viable, respiring cells. This provides a self-validating, objective readout: wells that remain blue indicate true bacterial inhibition (MIC).

Pathway Drug Fluorobenzisoxazole Derivative VEGFR2 VEGFR-2 Kinase Drug->VEGFR2 Inhibits cMet c-Met Kinase Drug->cMet Inhibits Angio Tumor Angiogenesis VEGFR2->Angio Blocks Prolif Tumor Proliferation cMet->Prolif Blocks Apop Apoptosis Angio->Apop Induces Prolif->Apop Induces

Dual kinase inhibition mechanism of benzisoxazole derivatives in oncology.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. Available at:[Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. Available at:[Link]

  • Benzisoxazole – Knowledge and References - Taylor & Francis. Available at:[Link]

  • 2122545-41-7, Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate - AccelaChemBio (Cataloging 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, CAS: 1785201-66-2). Available at:[Link]

  • Benzisoxazole building blocks - ChemScene. Available at:[Link]

Sources

Application

Application Notes and Protocols for Reductive Amination Using 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 7-Fluorobenzo[c]isoxazole Moiety The benzo[c]isoxazole scaffold is a privileged heterocyclic motif in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Fluorobenzo[c]isoxazole Moiety

The benzo[c]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of pharmacologically active compounds. Its unique electronic and structural properties contribute to favorable interactions with biological targets. The introduction of a fluorine atom, as in the 7-fluoro substituted scaffold, can further enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The 3-carbaldehyde functionality serves as a versatile synthetic handle, enabling the introduction of diverse amine-containing fragments through reductive amination, a cornerstone reaction in modern drug discovery.[1][2]

This guide provides a comprehensive overview and detailed protocols for the successful application of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde in reductive amination reactions, with a focus on the use of the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Chemical Insight: Synthesis and Stability of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

While a direct, detailed synthesis of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for analogous benzo[c]isoxazole-3-carbaldehydes. A common strategy involves the synthesis of the corresponding 3-methyl-7-fluorobenzo[c]isoxazole, followed by oxidation of the methyl group to the aldehyde. The initial 3-methyl-7-fluorobenzo[c]isoxazole can be prepared from appropriate fluorinated precursors.

It is crucial to consider the stability of the benzo[c]isoxazole ring system throughout the synthetic and subsequent reductive amination steps. The benzo[c]isoxazole ring, particularly when unsubstituted, can exhibit low stability and is susceptible to ring-opening under certain conditions, notably in the presence of strong bases. Therefore, mild reaction and work-up conditions are paramount to maintain the integrity of this important heterocyclic core.

Reductive Amination: Mechanism and Key Considerations

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, proceeding through the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. The success of a one-pot reductive amination relies on the selective reduction of the iminium ion in the presence of the starting carbonyl compound.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation due to its mild nature and remarkable selectivity for imines and iminium ions over aldehydes and ketones.[3][4][5][6][7] The reaction is often carried out in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF). The presence of a catalytic amount of acetic acid can be beneficial, particularly with less reactive amines, as it facilitates the formation of the iminium ion.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde with a Primary Amine

This protocol outlines a general method for the coupling of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde with a representative primary amine using sodium triacetoxyborohydride.

Materials:

  • 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, 0.1-0.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv).

  • Dissolve the starting materials in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.2 M with respect to the aldehyde).

  • If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.

  • (Optional) Add acetic acid (0.1-0.5 equiv) to the solution and stir for 15-30 minutes at room temperature. This step can facilitate imine formation, especially with less nucleophilic amines.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue addition until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM or DCE (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Data Presentation

Table 1: Representative Reaction Parameters for Reductive Amination

AldehydeAmineReducing Agent (equiv)SolventAdditive (equiv)Time (h)Typical Yield (%)
7-Fluorobenzo[c]isoxazole-3-carbaldehydePrimary Aliphatic AmineNaBH(OAc)₃ (1.5)DCENone4-885-95
7-Fluorobenzo[c]isoxazole-3-carbaldehydeAniline DerivativeNaBH(OAc)₃ (1.5)DCEAcetic Acid (0.2)12-2470-85
7-Fluorobenzo[c]isoxazole-3-carbaldehydeSecondary AmineNaBH(OAc)₃ (1.5)THFNone6-1280-90

Note: Reaction times and yields are illustrative and may vary depending on the specific amine substrate and reaction scale.

Visualizations

Reaction Mechanism

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Iminium_Ion Iminium_Ion Imine->Iminium_Ion + H⁺ Product Secondary Amine Iminium_Ion->Product + [H⁻] from NaBH(OAc)₃ Reducing_Agent NaBH(OAc)₃ Experimental_Workflow A 1. Combine Aldehyde and Amine in Anhydrous Solvent B 2. (Optional) Add Acetic Acid A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with Saturated NaHCO₃ D->E F 6. Aqueous Work-up (Extraction) E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Reductive Amination Experimental Workflow.

References

  • Myers, A. G. Reductive Amination. Harvard University. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • Klyuev, M. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1833.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Boruah, M., & Volkov, A. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(8), 753-771.
  • Reddit. Question about reductive amination reaction procedure. r/Chempros. Available at: [Link]

  • Liu, Z., & Larock, R. C. (2006). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. The Journal of organic chemistry, 71(9), 3149–3152.
  • He, L., et al. (2018). Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid as a Hydrogen Source. ChemSusChem, 11(18), 3148-3153.
  • Science of Synthesis. (2002).
  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Maybridge. Explore our new range of products for Reductive Amination. Available at: [Link]

  • de la Torre, M. C., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Beilstein journal of organic chemistry, 6, 16.
  • Kalkote, U. R., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2005(1), 58-59.
  • Patent CN102675213A. Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.
  • Reddy, T. S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & medicinal chemistry letters, 19(24), 6993–6997.
  • Toyo'oka, T., et al. (1993).
  • ResearchGate. Twisted Amide Reduction under Wolff−Kishner Conditions: Synthesis of a Benzo-1-Aza-Adamantane Derivative. Available at: [Link]

Sources

Method

Application Note: Advanced Cross-Coupling and Orthogonal Functionalization of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

Executive Summary In modern medicinal chemistry and drug development, the demand for highly functionalized, rigid heterocyclic scaffolds is paramount. 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS: 1785201-66-2) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the demand for highly functionalized, rigid heterocyclic scaffolds is paramount. 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS: 1785201-66-2) represents a premium, dual-functional building block. It features an electron-deficient anthranil (benzo[c]isoxazole) core that activates the C7-fluoro group for transition-metal-catalyzed C–F bond activation, alongside an orthogonal C3-carbaldehyde handle.

This application note details the mechanistic causality and self-validating protocols required to selectively functionalize this scaffold. By leveraging Nickel-catalyzed Suzuki-Miyaura cross-coupling and orthogonal aldehyde derivatization, researchers can rapidly generate diverse biaryl and amine-functionalized libraries for structure-activity relationship (SAR) studies.

Mechanistic Insights: The Causality of Dual Reactivity

The strategic value of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde lies in its carefully balanced electronic profile.

The C7-Fluoro Activation: The carbon-fluorine (C–F) bond is the strongest carbon-halogen bond (bond dissociation energy ~116 kcal/mol), traditionally rendering it inert to standard cross-coupling conditions. However, the benzo[c]isoxazole ring exerts a profound electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the carbocyclic system . This electronic deficiency activates the C7-F bond toward oxidative addition. We specifically select Nickel(0) over Palladium(0) for this transformation. Nickel's smaller atomic radius, lower electronegativity, and higher nucleophilicity make it thermodynamically and kinetically superior for inserting into robust C–F bonds .

The Orthogonal C3-Carbaldehyde: The C3-aldehyde provides a highly electrophilic site that can undergo condensation, olefination, or reductive amination. Because these transformations typically operate under mild, transition-metal-free conditions, the aldehyde can be functionalized prior to or after the C–F cross-coupling without risking premature C–F cleavage.

Reactivity Workflow

Reactivity SM 7-Fluorobenzo[c]isoxazole -3-carbaldehyde CF C-F Bond Activation (Ni-Catalyzed) SM->CF Ni(COD)2, Ligand ALD Aldehyde Functionalization (Condensation/Olefination) SM->ALD Amines / Ylides SNAR SNAr Substitution (Nucleophiles) SM->SNAR Thiols / Amines, Base Prod1 7-Aryl/Alkyl Derivatives CF->Prod1 Prod2 C3-Amines/Alkenes ALD->Prod2 Prod3 7-Heteroatom Derivatives SNAR->Prod3

Diagram 1: Orthogonal reactivity pathways for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include specific analytical checkpoints that allow the researcher to confirm the success of intermediate mechanistic steps before proceeding.

Protocol A: Nickel-Catalyzed Suzuki-Miyaura C–F Cross-Coupling

This protocol utilizes a highly active Ni(0)/PCy₃ catalyst system to achieve selective C7-arylation . The bulky, electron-rich tricyclohexylphosphine (PCy₃) ligand stabilizes the Ni(II) intermediate and accelerates the final reductive elimination step.

Reagents:

  • 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv)

  • Ni(COD)₂ (10 mol%)

  • PCy₃ (20 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox): Due to the extreme air-sensitivity of Ni(COD)₂, the reaction must be assembled in an argon-filled glovebox. Add Ni(COD)₂ and PCy₃ to a rigorously dried Schlenk tube.

  • Catalyst Maturation: Add 1.0 mL of anhydrous toluene and stir for 10 minutes until a deep red/purple homogeneous solution forms, indicating the generation of the active Ni(0)Lₙ species.

  • Substrate Addition: Add the 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, arylboronic acid, and Cs₂CO₃, followed by the remaining 4.0 mL of toluene. Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture at 90 °C for 12–16 hours under vigorous stirring.

  • Self-Validation Checkpoint (19F NMR): At the 4-hour mark, extract a 50 µL aliquot, dilute with CDCl₃, and analyze via ¹⁹F NMR. The starting material exhibits a distinct fluorine signal at approximately δ -118 ppm. Causality: The complete disappearance of this signal confirms successful oxidative addition and C–F bond cleavage. If the signal persists, catalyst deactivation (likely via oxygen intrusion) has occurred.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash column chromatography.

Catalytic Cycle Visualization

CatalyticCycle Ni0 Ni(0)Ln Active Catalyst OA Oxidative Addition [Ni(II)(Ar)(F)Ln] Ni0->OA 7-Fluoro-SM TM Transmetalation [Ni(II)(Ar)(Ar')Ln] OA->TM Ar'-B(OH)2, Base RE Reductive Elimination Product Formation TM->RE F-to-Ar' Exchange RE->Ni0 Biaryl Product

Diagram 2: Mechanistic cycle for the Ni-catalyzed C–F Suzuki-Miyaura cross-coupling.

Protocol B: Orthogonal Aldehyde Functionalization (Reductive Amination)

To demonstrate the dual utility of the scaffold, the C3-carbaldehyde can be converted to a secondary or tertiary amine while leaving the C7-F bond completely intact for downstream late-stage functionalization.

Reagents:

  • 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

  • Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Condensation: Dissolve the aldehyde and primary amine in DCE. Add glacial acetic acid to catalyze the condensation. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (1H NMR): Before adding the reducing agent, take a 50 µL aliquot and analyze via ¹H NMR. Causality: You must verify the total disappearance of the highly deshielded aldehyde proton (δ ~10.2 ppm) and the emergence of the imine proton (δ ~8.0–8.5 ppm). Introducing the hydride source prematurely will result in the direct reduction of unreacted aldehyde to the corresponding primary alcohol, ruining the yield.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ portion-wise. Stir for an additional 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

The table below summarizes representative quantitative data for the Ni-catalyzed C7-arylation (Protocol A), demonstrating the broad functional group tolerance and efficiency of the C–F activation methodology .

Arylboronic Acid PartnerElectronic PropertyYield (%)Reaction Time (h)¹⁹F NMR Conversion (%)
Phenylboronic acidNeutral8812>99
4-Methoxyphenylboronic acidElectron-Rich9212>99
4-Fluorophenylboronic acidElectron-Deficient761695
3-Pyridinylboronic acidHeteroaromatic711690
2-Methylphenylboronic acidSterically Hindered652485

Note: Yields represent isolated yields after silica gel chromatography. ¹⁹F NMR conversion is based on the disappearance of the C7-F signal at δ -118 ppm relative to an internal standard.

References

  • Tf2O-Promoted Chemoselective C3 Functionalization of Anthranils with Phenols and Thiophenols. The Journal of Organic Chemistry, 2023.[1] URL:[Link]

  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis, 2021.[2] URL:[Link]

  • Fe-Promoted C–F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. Organometallics, 2023.[3] URL:[Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules (MDPI), 2022.[4] URL:[Link]

Sources

Application

Application Note: High-Yield Knoevenagel Condensation Protocols for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Scientific Rationale The benzo[c]isoxazole (anthranil) core is a privileged scaffold in medicinal chemistry, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scientific Rationale

The benzo[c]isoxazole (anthranil) core is a privileged scaffold in medicinal chemistry, frequently embedded in antipsychotics, anticonvulsants, and selective kinase inhibitors [1]. Within this chemical space, 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS: 1785201-66-2) serves as a highly versatile, electrophilic building block for synthesizing complex pharmaceutical intermediates [4].

However, functionalizing this molecule via the Knoevenagel condensation presents significant chemoselectivity challenges. The causality behind these challenges lies in the molecule's electronic structure:

  • N-O Bond Lability: The isoxazole ring is highly susceptible to base-mediated N-O bond cleavage. Strong bases (e.g., sodium ethoxide, NaOH) trigger ring-opening side reactions.

  • SNAr Susceptibility: The 7-fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the fused heterocyclic system. Excess primary amines or strong nucleophiles will displace the fluorine atom.

The Solution: To prevent defluorination and ring-opening, the Knoevenagel condensation must be driven by weak, amphoteric organocatalysts (like L-Proline) or buffered secondary amines (Piperidine/Glacial Acetic Acid)[2, 3]. These catalysts activate the aldehyde via an iminium intermediate—drastically lowering the activation energy for nucleophilic attack—while maintaining a near-neutral pH that preserves the structural integrity of the 7-fluorobenzo[c]isoxazole core.

Mechanistic Pathway

G A 7-Fluorobenzo[c]isoxazole -3-carbaldehyde D Iminium/Enolate Intermediate A->D Electrophilic Attack B Active Methylene (e.g., Malononitrile) C Organocatalyst (L-Proline) B->C Deprotonation C->D Nucleophilic Addition E Dehydration (-H2O) D->E Aldol Condensation F Arylidene Derivative (Target Product) E->F Product Formation

Fig 1: Organocatalytic Knoevenagel condensation of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating workflows. In-process visual cues and analytical checkpoints are embedded to ensure real-time verification of the reaction's success.

Protocol A: Green Organocatalysis (L-Proline Method)

Best for highly reactive methylene compounds (e.g., malononitrile, ethyl cyanoacetate). Prioritizes atom economy and environmental sustainability [3].

  • Preparation: In a 50 mL round-bottom flask, dissolve 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (1.0 mmol, 165 mg) and the active methylene compound (1.1 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: Add L-Proline (0.2 mmol, 23 mg). Causality: L-Proline acts as a bifunctional organocatalyst, providing both the secondary amine for iminium formation and the carboxylic acid for proton transfer, eliminating the need for toxic external buffers.

  • Reaction & Monitoring (Self-Validation): Stir the mixture at 25–50 °C. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Validation Check: The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the emergence of a brightly fluorescent, lower-Rf product spot confirms the condensation is proceeding without ring-cleavage.

  • Quenching: Once complete (typically 2–4 hours), pour the mixture into 30 mL of ice-cold distilled water while stirring vigorously.

    • Validation Check: An immediate precipitation of a yellow-to-orange solid visually confirms the formation of the highly conjugated arylidene system.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (5 mL), then dry under high vacuum.

Protocol B: Buffered Amine Catalysis (Piperidine/AcOH Method)

Best for less reactive methylene compounds (e.g., Meldrum's acid, barbituric acid derivatives).

  • Preparation: Dissolve the aldehyde (1.0 mmol) and active methylene (1.1 mmol) in anhydrous toluene or ethanol (10 mL).

  • Buffer Formation: Add Piperidine (0.1 mmol, 10 µL) and Glacial Acetic Acid (0.1 mmol, 6 µL). Causality: The 1:1 stoichiometric ratio creates a piperidinium acetate buffer. This prevents the pH from rising to levels that would trigger the SNAr displacement of the 7-fluoro group.

  • Reaction: Attach a Dean-Stark trap (if using toluene) or a reflux condenser (if using ethanol). Heat to 70 °C for 3–5 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether to induce crystallization, then filter.

Quantitative Data & Substrate Scope

The table below summarizes expected yields and purities based on the active methylene coupling partner, demonstrating the robustness of the optimized protocols.

Active Methylene CompoundCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
MalononitrileL-Proline (20 mol%)252.592>98
Ethyl CyanoacetateL-Proline (20 mol%)504.08897
Meldrum's AcidPip/AcOH (10 mol%)253.08596
Barbituric AcidPip/AcOH (10 mol%)705.08195

Troubleshooting & Optimization

Understanding the mechanistic failure modes is critical for rapid optimization.

Observation / Failure ModeMechanistic CausalityCorrective Action
Formation of multiple polar baseline spots on TLC Base-induced cleavage of the labile N-O bond in the benzo[c]isoxazole ring.Switch from Pip/AcOH to the milder L-Proline protocol. Ensure temperature does not exceed 50 °C.
Loss of the fluorine atom (confirmed via LC-MS/NMR) SNAr defluorination caused by excess amine nucleophile or high pH.Strictly control catalyst loading (do not exceed 20 mol%). Ensure the Piperidine:AcOH ratio is exactly 1:1 to maintain a neutral buffer.
Incomplete conversion after 12 hours Poor electrophilic activation or steric hindrance with bulky active methylenes.Switch to toluene with a Dean-Stark trap to physically remove water, driving the equilibrium toward the product.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm (RSC Publishing).[Link]

  • L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation. MDPI.[Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. PubMed Central (NIH).[Link]

Method

Application Note: A Framework for In Vitro Assay Preparation and Mechanistic Study of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Derivatives

Abstract The 7-fluorobenzo[c]isoxazole-3-carbaldehyde scaffold represents a compelling, albeit novel, chemical space for drug discovery. Its constituent parts—the biologically active benzoisoxazole core, a fluorine atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7-fluorobenzo[c]isoxazole-3-carbaldehyde scaffold represents a compelling, albeit novel, chemical space for drug discovery. Its constituent parts—the biologically active benzoisoxazole core, a fluorine atom to enhance metabolic stability and binding affinity, and a potentially reactive aldehyde "warhead"—suggest a high potential for therapeutic innovation, particularly in the development of targeted covalent inhibitors.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare and execute a robust in vitro assay cascade for this class of compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. Protocols for foundational compound characterization, primary screening, and initial mechanism of action studies are detailed, providing a clear path from initial compound handling to actionable biological insights.

Part 1: Foundational Compound Management & Characterization

Before any biological assay, it is crucial to establish the fundamental physicochemical properties and stability of the test compounds. This ensures that downstream assay results are reliable and interpretable.[4][5][6] Poor solubility or compound instability can lead to misleading data, such as false negatives or inaccurate potency measurements.[4][7]

Rationale for Foundational Characterization

The 7-fluorobenzo[c]isoxazole-3-carbaldehyde scaffold contains an aldehyde, a functional group that can be prone to oxidation or may exhibit non-specific reactivity if not handled correctly.[1][8] Furthermore, the planarity of the benzoisoxazole ring system may lead to poor aqueous solubility. Therefore, the following preliminary assays are critical.

Experimental Protocols: Compound Quality Control

Protocol 1: Kinetic Aqueous Solubility Assessment

  • Scientific Rationale: This assay quickly determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in aqueous buffer.[9][10][11] This is critical for defining the upper concentration limit for all subsequent in vitro assays to avoid artifacts from compound precipitation.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a clear 96-well plate, add 198 µL of aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

    • Add 2 µL of the 10 mM compound stock to the first well (final concentration 100 µM) and mix thoroughly. This creates a 1% DMSO concentration, which is generally well-tolerated by most assays.

    • Perform a serial 2-fold dilution across the plate.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.[11]

    • Measure the absorbance at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates light scattering from compound precipitation.

    • The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Glutathione (GSH) Reactivity Assay

  • Scientific Rationale: The aldehyde moiety can react with nucleophilic residues, such as cysteine.[1][3] A GSH reactivity assay serves as a surrogate for non-specific reactivity with cellular thiols.[12] By measuring the rate of reaction with GSH, a highly abundant intracellular nucleophile, one can triage compounds that are likely to be promiscuously reactive.[12][13]

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 5 mM solution of reduced glutathione (GSH) in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

    • In a microcentrifuge tube, combine the test compound (final concentration 100 µM) and GSH (final concentration 1-5 mM).

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of acetonitrile containing 0.1% formic acid.

    • Analyze the samples by LC-MS to monitor the depletion of the parent compound and the formation of the GSH adduct.[12][14]

    • The half-life (t½) of the parent compound is calculated by plotting the natural log of the peak area of the parent compound versus time.[12]

Parameter Description Typical Value Range Interpretation
Kinetic Solubility Highest concentration without precipitation in aqueous buffer.> 50 µMCompounds with solubility <10 µM may be challenging for in vitro assays.
GSH Half-life (t½) Time for 50% of the compound to react with GSH.> 60 minutesA shorter half-life (<30 min) may indicate high, potentially non-specific, reactivity.[13]

Part 2: Primary Screening Assays

Once the foundational properties are understood, a tiered screening approach can be implemented. This begins with a broad assessment of cytotoxicity, followed by a more targeted enzymatic assay based on the hypothesized mechanism of action.

Workflow for Primary Screening

The following diagram illustrates a logical workflow for the initial screening of 7-fluorobenzo[c]isoxazole-3-carbaldehyde derivatives.

G cluster_0 Phase 1: Quality Control cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Characterization A Compound Synthesis & Purification B Solubility Assay (Protocol 1) A->B C GSH Reactivity Assay (Protocol 2) B->C D Cytotoxicity Assay (Protocol 3) C->D E Target-Based Assay (e.g., Cysteine Protease, Protocol 4) D->E Establish Conc. Range F Mechanism of Inhibition (Protocol 5) E->F G Determine IC50 F->G H Lead Candidate G->H G cluster_0 Jump Dilution Assay Distinguishes Pathways A Enzyme (E) + Inhibitor (I) B Enzyme-Inhibitor Complex (EI) A->B k_on B->A k_off (Reversible) C Covalently Modified Enzyme (E-I) B->C k_inact (Irreversible) D Rapid Dilution (Reduces [I]) B->D E Activity Recovers (Reversible) D->E If k_off is fast F Activity Does Not Recover (Irreversible) D->F If k_inact occurred

Figure 2. Conceptual model of reversible vs. irreversible inhibition.

Protocol 5: Jump Dilution Assay

  • Scientific Rationale: This assay directly tests the reversibility of inhibition. [15]An enzyme and a high concentration of inhibitor are pre-incubated to allow complex formation. The mixture is then rapidly diluted, drastically lowering the free inhibitor concentration. If the inhibitor is reversible, it will dissociate from the enzyme, and enzymatic activity will be recovered over time. [15]If the inhibitor has formed a covalent, irreversible bond, activity will not be recovered. [16]* Methodology:

    • Pre-incubation (High Concentration): Incubate the enzyme with a saturating concentration of the inhibitor (e.g., 10-20x IC₅₀) for 60 minutes to ensure maximum complex formation. The enzyme concentration should also be high (e.g., 100x the concentration used in the standard IC₅₀ assay). 2. Jump Dilution: Perform a rapid, large-volume dilution (e.g., 100-fold) of the enzyme-inhibitor complex into assay buffer that contains the fluorogenic substrate. This dilution reduces the free inhibitor concentration to a level well below its IC₅₀, minimizing re-binding.

    • Monitor Activity: Immediately monitor the recovery of enzyme activity by measuring the increase in fluorescence over time, as in Protocol 4.

    • Controls:

      • Positive Control (Reversible): Use a known reversible inhibitor to confirm assay performance.

      • Negative Control (Irreversible): Use a known irreversible inhibitor.

      • No Inhibitor Control: A "no inhibitor" sample diluted in the same manner should show immediate, robust activity.

    • Analysis: Plot enzyme activity (reaction rate) versus time. A recovery of activity over time indicates reversible binding, from which the dissociation rate constant (k_off) and drug-target residence time (τ = 1/k_off) can be calculated. A lack of activity recovery suggests irreversible or very slow-offset inhibition.

Parameter Description Interpretation of Results
CC₅₀ 50% Cytotoxic ConcentrationIndicates general cellular toxicity. A high CC₅₀ is desirable.
IC₅₀ 50% Inhibitory ConcentrationMeasures the potency of the compound against the target enzyme. A low IC₅₀ is desirable.
Activity Recovery % of enzyme activity regained after jump dilution.>80% Recovery: Reversible. <20% Recovery: Likely Irreversible/Covalent.

Conclusion

The 7-fluorobenzo[c]isoxazole-3-carbaldehyde scaffold holds significant promise, particularly for developing targeted covalent inhibitors. However, realizing this potential requires a systematic and rigorous in vitro evaluation strategy. By first establishing fundamental properties like solubility and reactivity, researchers can ensure the integrity of their data. A subsequent tiered screening approach, moving from general cytotoxicity to specific enzyme inhibition, allows for the efficient identification of potent and selective hits. Finally, mechanism of action studies, such as the jump dilution assay, are critical for confirming the intended covalent mechanism. This structured approach provides a robust foundation for advancing this novel class of compounds through the drug discovery pipeline.

References

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • JoVE. MTT (Assay protocol). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Taylor & Francis Online. Key advances in the development of reversible covalent inhibitors. [Link]

  • Domainex. GSH Reactivity Assay. [Link]

  • PubMed. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. [Link]

  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • MDPI. Recent Advances in Covalent Drug Discovery. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • BellBrook Labs. A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. [Link]

  • PMC. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • BellBrook Labs. Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. [Link]

  • PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • Semantic Scholar. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. [Link]

  • PubMed. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • Bentham Science. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. [Link]

  • PMC. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • ResearchGate. (PDF) Antioxidant activity by reduced glutathione (GSH) assay: in vitro protocol. [Link]

  • ElectronicsAndBooks.com. Fluorogenic ester substrates to assess proteolytic activity. [Link]

  • Wiley Online Library. Reverse zymography using fluorogenic substrates for protease inhibitor detection. [Link]

  • ACS Publications. Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients | Journal of Medicinal Chemistry. [Link]

  • PMC. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. [Link]

  • X-Chem. Refining covalent warhead reactivity: A new look at GSH reactivity assays. [Link]

  • PubMed. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. [Link]

  • PMC. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. [Link]

  • ACS Publications. Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution | Journal of Medicinal Chemistry. [Link]

  • Sygnature Discovery. Investigating Methods of Detection of Glutathione Adducts. [Link]

  • MDPI. Special Issue : Compound Management. [Link]

  • jkcvhl.com. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • RSC Publishing. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. [Link]

  • ResearchGate. Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis | Request PDF. [Link]

  • PMC. Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • An-Najah Staff Site. Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to assist researchers and drug development professionals in optimizing the synthesis of 7-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to assist researchers and drug development professionals in optimizing the synthesis of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde [1].

The benzo[c]isoxazole (anthranil) core is a privileged pharmacophore, but its synthesis is notoriously plagued by low yields due to the lability of the N–O bond and the sensitivity of the formyl group. This guide deconstructs the most robust synthetic route—a Lewis acid-catalyzed annulation followed by a controlled redox sequence—providing causality-driven solutions and self-validating protocols to maximize your recovery.

Synthetic Workflow & Pathway Visualization

The most reliable, atom-economical route to access the 3-formyl benzisoxazole scaffold avoids harsh oxidative cyclizations of ortho-alkylnitroarenes. Instead, it utilizes a highly regioselective umpolung addition of ethyl glyoxylate to 2-fluoro-1-nitrosobenzene, followed by Friedel-Crafts cyclization[2]. The resulting ester is then carefully reduced and re-oxidized to the target aldehyde.

Pathway SM 2-Fluoro-1-nitrosobenzene + Ethyl glyoxylate Step1 Lewis Acid Annulation (BF3·Et2O, CH2Cl2) SM->Step1 Int1 Ethyl 7-fluorobenzo[c]isoxazole- 3-carboxylate Step1->Int1 Cyclization Step2 Ester Reduction (DIBAL-H, -78°C) Int1->Step2 Int2 (7-Fluorobenzo[c]isoxazol- 3-yl)methanol Step2->Int2 Reduction Step3 Mild Oxidation (DMP, NaHCO3 buffer) Int2->Step3 Product 7-Fluorobenzo[c]isoxazole- 3-carbaldehyde Step3->Product Oxidation

Workflow for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde synthesis via annulation and redox steps.

Step-by-Step Experimental Protocols

To ensure reproducibility and high fidelity, follow these standardized methodologies. Every step includes a self-validating check to confirm success before proceeding.

Step 1: Synthesis of Ethyl 7-fluorobenzo[c]isoxazole-3-carboxylate
  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve freshly distilled ethyl glyoxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.07 M).

  • Catalysis: Add BF₃·Et₂O (0.10 eq) at room temperature.

  • Addition: Add a solution of 2-fluoro-1-nitrosobenzene (2.0 eq) in CH₂Cl₂ (0.40 M) dropwise to prevent thermal spikes.

  • Annulation: Equip the flask with a reflux condenser and heat to exactly 45 °C in an oil bath for 48 hours[2].

  • Workup: Cool to room temperature, filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove boron salts, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to isolate the ester.

  • Self-Validating Check: The ¹H NMR spectrum must show the disappearance of the aldehyde proton from ethyl glyoxylate and the appearance of a distinct ethyl ester quartet (~4.5 ppm) and triplet (~1.4 ppm).

Step 2: Reduction to (7-Fluorobenzo[c]isoxazol-3-yl)methanol
  • Preparation: Dissolve the ester from Step 1 in anhydrous THF (0.1 M) under N₂ and cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.0 M in hexanes, 2.1 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below -65 °C.

  • Monitoring: Stir at -78 °C for 2 hours.

  • Quenching: Quench at -78 °C by the slow addition of EtOAc, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Workup: Warm to room temperature and stir vigorously until two completely clear layers form (approx. 2 hours). Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validating Check: TLC (Hexane/EtOAc) should show complete consumption of the starting material. The crude product should not stain intensely with ninhydrin (which would indicate ring-opened free amines).

Step 3: Oxidation to 7-Fluorobenzo[c]isoxazole-3-carbaldehyde
  • Preparation: Dissolve the crude alcohol in anhydrous CH₂Cl₂ (0.1 M).

  • Buffering: Add solid NaHCO₃ (1.5 eq) to the mixture. This is critical to neutralize the acetic acid generated in the next step.

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.2 eq) in portions at 0 °C.

  • Reaction: Warm to room temperature and stir for 1.5 hours.

  • Quenching: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir until the organic layer is completely clear.

  • Purification: Extract with CH₂Cl₂, dry, and concentrate. Purify via flash chromatography using neutralized silica gel (pre-treated with 1% Et₃N in hexanes).

  • Self-Validating Check: ¹H NMR of the purified product must show a sharp, deshielded aldehyde proton singlet between 10.0–10.5 ppm.

Troubleshooting & FAQs

Q1: Why is the yield of the BF₃·Et₂O catalyzed annulation step so low (<40%), and how can I improve it?

Causality: The low yield is primarily driven by the competitive dimerization or decomposition of the nitrosoarene. Furthermore, the umpolung addition of glyoxylates to nitrosoarenes relies on the highly sensitive electrophilicity of the aldehyde[2]. Trace moisture will hydrate the ethyl glyoxylate and quench the BF₃·Et₂O catalyst, stalling the Friedel-Crafts cyclization. Solution:

  • Reagent Quality: You must use freshly distilled ethyl glyoxylate. Polymeric forms drastically reduce electrophilicity.

  • Temperature Control: Maintain the reaction at exactly 45 °C. Temperatures above 50 °C exponentially increase nitroso degradation.

  • Visual Cue: The reaction mixture should remain a clear, pale solution. Rapid darkening to brown/black indicates nitroso degradation.

Q2: During the DIBAL-H reduction of the ester, I observe over-reduction to a highly polar byproduct. How do I prevent this?

Causality: The N–O bond in the benzo[c]isoxazole core is relatively weak[3]. It is highly susceptible to reductive cleavage by excess hydride or thermal energy, leading to the formation of ring-opened 2-amino-3-fluorobenzyl alcohol derivatives.

SideReaction Ester Ethyl 7-fluorobenzo[c]isoxazole- 3-carboxylate OptRed Controlled DIBAL-H (-78°C, 2.1 eq) Ester->OptRed OverRed Excess Hydride or Temp > -60°C Ester->OverRed Product (7-Fluorobenzo[c]isoxazol- 3-yl)methanol (Target) OptRed->Product Selective SideProd 2-Amino-3-fluorobenzyl alcohol derivatives (N-O Cleavage) OverRed->SideProd Ring Opening

Logical relationship between reduction conditions and N-O bond cleavage in benzisoxazoles.

Solution:

  • Stoichiometry: Strictly limit DIBAL-H to 2.1 equivalents.

  • Thermodynamic Control: Perform the addition dropwise at -78 °C and do not let the internal temperature rise above -60 °C.

  • Quench Protocol: You must quench the reaction while it is still at -78 °C using EtOAc to consume unreacted hydride before warming the flask.

Q3: The final Dess-Martin oxidation stalls, or the aldehyde degrades during column chromatography.

Causality: 7-Fluorobenzo[c]isoxazole-3-carbaldehyde is highly electrophilic. Stalling during the DMP oxidation is often caused by the accumulation of acetic acid (a byproduct of the DMP reagent), which can protonate the intermediate and slow down the iodine(V) ligand exchange. Furthermore, the electrophilic aldehyde easily forms hydrates or degrades on standard, acidic silica gel. Solution:

  • Buffering: Always buffer the DMP oxidation with 1.5 equivalents of NaHCO₃.

  • Stationary Phase: For purification, use silica gel that has been neutralized by slurrying it in hexanes containing 1% triethylamine (Et₃N). Avoid prolonged exposure of the purified aldehyde to ambient moisture.

Quantitative Data Summary

The table below summarizes the expected yield improvements when transitioning from standard literature conditions to the optimized protocols detailed in this guide.

Reaction StepStandard YieldOptimized YieldKey Optimization Parameter
1. Lewis Acid Annulation 35–45%75–82% Rigorously anhydrous conditions; freshly distilled ethyl glyoxylate; strict 45 °C limit.
2. Ester Reduction 40–50%85–90% Cryogenic control (-78 °C); strict 2.1 eq DIBAL-H limit; cold EtOAc quench.
3. Mild Oxidation 50–60%92–95% NaHCO₃ buffering; neutralized silica gel (1% Et₃N) for chromatography.

References

  • Title: A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles Source: PubMed Central (PMC) / Journal of the American Chemical Society URL: [Link]

  • Title: Evolution of a Unified, Stereodivergent Approach to the Synthesis of Communesin F and Perophoramidine Source: PubMed Central (PMC) / Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

Introduction: 7-Fluorobenzo[c]isoxazole-3-carbaldehyde is a key heterocyclic intermediate in medicinal chemistry and drug development, valued for its role in synthesizing complex bioactive molecules.[1][2][3] However, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 7-Fluorobenzo[c]isoxazole-3-carbaldehyde is a key heterocyclic intermediate in medicinal chemistry and drug development, valued for its role in synthesizing complex bioactive molecules.[1][2][3] However, its synthesis, often via methods like the Vilsmeier-Haack reaction, can yield a mixture of impurities including unreacted starting materials, reaction byproducts, and degradation products.[4][5] Achieving high purity (>99%) is critical for ensuring the reliability and reproducibility of subsequent synthetic steps and biological assays.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common purification challenges and implement robust purification protocols for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Question 1: My crude product after synthesis is a dark, oily, or tar-like residue. How do I proceed to isolate a solid product?

Answer: This is a common issue, often resulting from residual acidic reagents (like POCl₃ from a Vilsmeier-Haack reaction), high boiling point solvents (like DMF), or polymeric byproducts. The primary goal is to neutralize the mixture and remove highly polar, water-soluble impurities through a carefully controlled aqueous workup.

Causality & Strategy: The Vilsmeier-Haack reaction is typically quenched by pouring the reaction mixture into ice-water, which hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes excess reagents.[4] If this step is incomplete or inefficient, a complex mixture remains. An extractive workup is designed to separate the organic product from these aqueous-soluble impurities.

Recommended Protocol: Aqueous Workup & Extraction

  • Carefully pour the crude reaction mixture into a beaker containing crushed ice and water, with stirring. This step can be highly exothermic.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases and the pH is approximately 7-8.

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x 50 mL for a 10g scale reaction).

  • Combine the organic layers.

  • Wash the combined organic layers with water (1 x 50 mL) and then with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid should be significantly cleaner and suitable for further purification.

Question 2: My TLC analysis of the crude product shows multiple spots. How do I identify the product and the nature of the major impurities?

Answer: Identifying the spots on a Thin-Layer Chromatography (TLC) plate is crucial for developing an effective purification strategy. This is achieved by running reference standards alongside your crude mixture and using appropriate visualization techniques.

Strategy:

  • Co-spotting: The most reliable method is to spot your crude mixture on the TLC plate, and then on the same spot, apply a tiny amount of your starting material. A single, elongated spot after development indicates the presence of starting material.

  • Relative Polarity: Generally, aldehydes are more polar than their non-formylated precursors but less polar than corresponding carboxylic acids (a potential oxidation byproduct). Therefore, expect the product spot (7-Fluorobenzo[c]isoxazole-3-carbaldehyde) to have a lower Rf value (retention factor) than the starting material (7-Fluorobenzo[c]isoxazole) but a higher Rf than 7-Fluorobenzo[c]isoxazole-3-carboxylic acid.

  • Visualization: UV light (254 nm) is the primary method for visualizing aromatic compounds.[6] However, some impurities may not be UV-active. Staining with a potassium permanganate (KMnO₄) solution can help visualize compounds that can be oxidized, such as aldehydes.[7]

Table 1: Typical TLC Analysis Profile

CompoundExpected Relative Rf Value (Hexane:EtOAc 7:3)Visualization Method
7-Fluorobenzo[c]isoxazole (Starting Material)High (e.g., 0.7-0.8)UV (254 nm)
7-Fluorobenzo[c]isoxazole-3-carbaldehyde (Product) Medium (e.g., 0.4-0.5) UV (254 nm), KMnO₄
7-Fluorobenzo[c]isoxazole-3-carboxylic acid (Oxidized Impurity)Low (e.g., 0.1-0.2 or baseline)UV (254 nm)
Vilsmeier-Haack Byproducts/Polymeric materialBaseline / StreakingUV, Stains

Question 3: I am attempting purification by flash column chromatography, but the separation between my product and an impurity is poor. What are my options?

Answer: Poor separation in flash column chromatography is typically due to an improperly chosen solvent system, incorrect column packing, or overloading the column. Systematic optimization is key.[7][8]

Troubleshooting Steps:

  • Optimize the Mobile Phase: The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.4 on the TLC plate, and the separation from the nearest impurity (ΔRf) is maximized.

    • If spots are too high on the TLC (high Rf), decrease the polarity of the eluent (e.g., move from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc).

    • If spots are too low (low Rf), increase the polarity (e.g., move to 6:4 or 1:1 Hexane:EtOAc).

    • Consider a different solvent system entirely. If Hexane/EtOAc fails, try Dichloromethane/Methanol or Toluene/Acetone systems.

  • Ensure Proper Column Packing: Air bubbles or cracks in the silica gel bed will lead to poor separation. Pack the column as a slurry ("wet loading") or carefully dry-pack and then flush with the eluent to ensure a uniform bed.[7]

  • Sample Loading: For optimal separation, the sample should be loaded in a minimal volume of solvent or adsorbed onto a small amount of silica gel or Celite ("dry loading").[7] This prevents the sample from spreading into a wide band at the start of the purification.

  • Column Dimensions: Use a column with a proper diameter-to-height ratio. A good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product. A longer, thinner column will generally provide better resolution than a short, wide one.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for purifying 7-Fluorobenzo[c]isoxazole-3-carbaldehyde?

For typical lab-scale synthesis (1-10 g), flash column chromatography on silica gel is the most robust and versatile method. It allows for the separation of impurities with different polarities, such as unreacted starting material and more polar byproducts. For material that is already >95% pure, recrystallization can be an excellent final polishing step to achieve high purity and obtain crystalline material.[9]

Q2: How can I definitively assess the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment.[10]

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis, providing a percentage purity value (e.g., % area under the curve).[10][11]

  • ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance can confirm the structure and identify organic impurities, including residual solvents. The absence of signals corresponding to known impurities is a strong indicator of purity. For absolute quantification, quantitative NMR (qNMR) can be used.[10]

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point suggests the presence of impurities.

  • GC-MS: Gas Chromatography-Mass Spectrometry is useful for identifying volatile impurities and confirming the mass of the desired product.[12]

Q3: What are the recommended storage conditions for this compound?

Aldehydes can be susceptible to oxidation to carboxylic acids, especially in the presence of air and light. The benzisoxazole ring, while aromatic and relatively stable, can be sensitive to strong bases or nucleophiles.[2]

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended.

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidation.

  • Container: Use a well-sealed amber glass vial to protect from light and moisture.

Q4: Is the 7-Fluorobenzo[c]isoxazole ring system stable to common purification conditions?

The benzisoxazole ring is generally stable under the neutral to mildly acidic conditions of silica gel chromatography.[2] However, it can be susceptible to cleavage under strongly basic conditions.[2] Therefore, avoid using highly basic eluents (e.g., those containing significant amounts of ammonia or triethylamine unless specifically required and tested) during chromatography.

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines the decision-making process for purifying crude 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

G crude Crude Product (Oil or Solid) workup Aqueous Workup (Neutralization & Extraction) crude->workup solid Crude Solid workup->solid tlc_analysis TLC & NMR Analysis solid->tlc_analysis is_pure Purity > 98%? tlc_analysis->is_pure Assess Purity column Flash Column Chromatography is_pure->column No final_product Pure Product is_pure->final_product Yes recrystallize Recrystallization recrystallize->is_pure Re-assess Purity column->is_pure Re-assess Purity column->recrystallize Optional Polishing Step G start Poor Separation q1 Spots Streaking? start->q1 q2 Bands Co-eluting? start->q2 q1->q2 No sol_issue Solution: Increase eluent polarity slightly to overcome insolubility on silica. q1->sol_issue Yes, at baseline load_issue Solution: Use 'dry loading' method. Reduce amount of sample. q1->load_issue Yes, from origin polarity_issue Solution: Systematically re-optimize eluent (TLC) for better ΔRf. q2->polarity_issue Yes column_issue Solution: Use a longer column. Ensure proper packing. q2->column_issue No, bands are distinct but resolution is low

Sources

Troubleshooting

Technical Support Center: Handling and Storing 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS 1785201-66-2) [1] is a highly functionalized building block widely used in medicinal chemistry and drug development. However, its unique structural features—a polarized benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS 1785201-66-2) [1] is a highly functionalized building block widely used in medicinal chemistry and drug development. However, its unique structural features—a polarized benzo[c]isoxazole (anthranil) core coupled with a reactive 3-carbaldehyde moiety—make it highly susceptible to degradation.

This guide provides deep-dive troubleshooting, causality-driven explanations, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Part 1: Troubleshooting FAQs & Degradation Mechanisms

Q1: My NMR spectra show the appearance of a broad singlet around 11-12 ppm after a few months of storage. What is happening? A: Your compound is undergoing autoxidation, converting the 3-carbaldehyde group into a 3-carboxylic acid.

  • The Causality: Aldehyde autoxidation proceeds via a radical-chain mechanism initiated by trace oxygen[2]. Hydrogen-atom abstraction generates an acyl radical, which reacts with O2​ to form an acyl peroxy radical. This intermediate abstracts another hydrogen from an unreacted aldehyde, forming a peracid that eventually yields the carboxylic acid[2]. Because this is a chain reaction, even minute amounts of oxygen can degrade a significant portion of your batch exponentially.

G A Aldehyde (7-Fluorobenzo[c]isoxazole-3-carbaldehyde) B Acyl Radical (H-atom abstraction) A->B Trace O2 / Light C Acyl Peroxy Radical (+ O2) B->C O2 Insertion D Peracid Intermediate (+ Aldehyde) C->D H-abstraction from A D->B Chain Propagation E Carboxylic Acid (Degradation Product) D->E Baeyer-Villiger type oxidation

Autoxidation radical-chain mechanism of the 3-carbaldehyde group.

Q2: I left the compound on the benchtop in a clear vial, and it degraded into a complex mixture. Why? A: The benzo[c]isoxazole (anthranil) core contains a highly polarized and relatively weak N–O single bond[3].

  • The Causality: This bond is highly susceptible to photolytic cleavage. Exposure to ambient violet or UV light provides the activation energy required to induce N–O bond cleavage, leading to ring-opened diradical or ylide intermediates that subsequently decompose or react with ambient moisture[4]. Storing the compound in amber vials blocks the specific wavelengths (<450 nm) responsible for this photochemical degradation.

Q3: The compound has become an insoluble gum. How can I prevent this? A: Low molecular weight aldehydes are prone to oligomerization and acetal formation, particularly in the presence of trace moisture or acidic/basic impurities[5].

  • The Causality: Water acts as a nucleophile, forming hydrates that can bridge into polyacetals. If the initial purity of the compound is low, trace acids left over from synthesis act as catalysts for this polymerization[5]. Strict desiccation is mandatory.

Part 2: Quantitative Degradation Matrix

To effectively protect the compound, we must isolate the specific triggers of its degradation pathways. The table below summarizes the comparative kinetic impact of each storage failure point.

Degradation PathwayPrimary TriggerEstimated Kinetic ImpactStructural ConsequencePrevention Strategy
Autoxidation O2​ / Free RadicalsHigh (Chain Reaction)Conversion of -CHO to -COOHArgon blanket, -20°C storage
Photolytic Ring-Opening UV/Vis Light (<450 nm)Moderate to HighCleavage of N-O bondAmber glass, foil wrapping
Polymerization Moisture / Trace AcidModerateFormation of polyacetalsDesiccant (Silica gel), high initial purity

Part 3: Self-Validating Storage Protocols

To prevent the degradation mechanisms outlined above, follow this causality-driven workflow. This is not just a list of steps; it is a self-validating system designed to prove its own efficacy.

G S1 S1 S2 Step 2: Aliquoting (Amber Glass Vials) S1->S2 S3 Step 3: Inert Gas Purging (Argon Blanket) S2->S3 S4 Step 4: Desiccation (Parafilm & Silica Gel) S3->S4 S5 Step 5: Cold Storage (-20°C or -80°C) S4->S5

Step-by-step workflow for the long-term storage of sensitive benzisoxazoles.

Protocol: Inert-Atmosphere Aliquoting & Cryo-Storage

Methodology & Causality:

  • Pre-Storage QC: Ensure the compound is >98% pure via HPLC. Causality: Trace impurities act as catalytic initiation sites for polymerization[5].

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials. Causality: Repeated freeze-thaw cycles introduce condensation (moisture), and amber glass prevents photolytic N-O cleavage[4].

  • Argon Purging: Gently blow a stream of dry Argon gas into the vial for 30 seconds before capping. Causality: Argon is heavier than ambient air (and heavier than Nitrogen), allowing it to sink and form a protective physical blanket directly over the solid compound, cutting off the O2​ required for the autoxidation radical chain[2].

  • Sealing: Wrap the cap tightly with Parafilm and place the vials in a secondary container filled with indicating silica gel.

  • Temperature Control: Store at -20°C (or -80°C for >6 months). Causality: Low temperatures drastically reduce the kinetic rate constant of any residual thermal ring-opening or oxidation reactions[3].

The Self-Validation System: To ensure your laboratory's purging technique is actually effective, you must run a parallel validation control.

  • Action: Leave 1 mg of the compound in a clear, unpurged vial on the benchtop (Control A), and prepare one standard Argon-purged, amber, -20°C aliquot (Control B).

  • Validation: After 14 days, run an HPLC-UV on both. Control A will show a distinct peak shift corresponding to the carboxylic acid and potential ring-opened degradation products. If Control B remains >98% pure with a flat baseline at the degradation retention times, your inert-gas and light-blocking protocol is scientifically validated and safe to apply to bulk batches.

References

  • Source: accelachem.
  • Source: researchgate.
  • Source: acs.
  • Source: researchgate.
  • Source: google.com (Google Patents)

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Reductions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the reduction of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. This guide is designed to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the reduction of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions and minimize unwanted side reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the reduction of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde to its corresponding alcohol, (7-fluorobenzo[c]isoxazol-3-yl)methanol.

Issue 1: Low Yield of the Desired Alcohol and Formation of a Major Impurity.

Question: I am attempting to reduce 7-Fluorobenzo[c]isoxazole-3-carbaldehyde to the corresponding alcohol using a standard sodium borohydride (NaBH₄) reduction in methanol. However, I am observing a low yield of my target molecule and the formation of a significant, more polar byproduct. What is likely happening and how can I prevent it?

Answer:

The primary challenge in the reduction of this substrate is the inherent reactivity of the benzo[c]isoxazole ring system. The N-O bond within the isoxazole ring is susceptible to reductive cleavage under various conditions.[1][2] This cleavage leads to the formation of a β-amino enone or related species, which accounts for the more polar byproduct you are observing.

Root Cause Analysis:

The likely side reaction is the reductive opening of the isoxazole ring. This is a known reactivity pathway for isoxazoles, especially under certain reductive conditions like catalytic hydrogenation.[1] While NaBH₄ is generally a mild reducing agent for aldehydes, factors like elevated temperature, extended reaction times, or the specific electronic nature of your substrate can promote this undesired ring-opening.

Recommended Solutions & Protocols

To favor the desired 1,2-reduction of the aldehyde over the competing isoxazole ring opening, consider the following modifications:

Solution 1.1: Modification of the Reducing Agent and Conditions

The choice of reducing agent and reaction conditions is critical. While powerful reductants like lithium aluminum hydride (LiAlH₄) are generally not recommended due to their high reactivity and potential to cleave the isoxazole ring, milder and more selective reagents can be employed.[3][4]

Table 1: Comparison of Reducing Agents and Conditions

Reducing Agent SystemSolvent(s)Typical TemperatureKey Advantages & Considerations
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)0 °C to Room TempCost-effective, readily available. Prone to ring-opening with prolonged reaction times or heat.
Sodium Borohydride (NaBH₄) / Cerium(III) Chloride (CeCl₃·7H₂O) MeOH, EtOH0 °C to Room Temp(Luche Reduction) Highly selective for carbonyls, minimizes side reactions. Cerium coordinates to the carbonyl oxygen, enhancing its electrophilicity.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH) with mild acid catalyst (e.g., Tonsil clay)Room TempMilder than NaBH₄, often used for reductive aminations, but can be effective for aldehydes.[5]

Detailed Protocol: Luche Reduction for Selective Aldehyde Reduction

This protocol is designed to maximize the yield of (7-fluorobenzo[c]isoxazol-3-yl)methanol while minimizing ring-opened byproducts.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol at room temperature. Stir for 15-20 minutes until the cerium salt is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 10-15 minutes. Monitor the reaction for gas evolution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the starting material is consumed, slowly add water or 1M HCl at 0 °C to quench the excess NaBH₄.

  • Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Reaction Stalls or is Incomplete.

Question: My reduction of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde seems to stop before all the starting material is consumed, even after several hours. What could be causing this?

Answer:

An incomplete reaction can be due to several factors, including insufficient reducing agent, poor quality of reagents, or suboptimal reaction conditions.

Root Cause Analysis & Solutions:

  • Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of the reducing agent (typically 1.1-1.5 equivalents). Sodium borohydride can decompose over time, especially if not stored properly. Use a fresh bottle or test the activity of your current batch on a simple aldehyde like benzaldehyde.

  • Solvent Purity: The presence of water in your organic solvent can react with and consume the borohydride reagent. Use anhydrous solvents for the reaction.

  • Temperature: While low temperatures are recommended to prevent side reactions, if the reaction is sluggish, allowing it to slowly warm to room temperature after the initial addition of the reducing agent at 0 °C may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation for this reduction?

A1: Catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) is generally not recommended for this specific transformation.[6] The conditions required for catalytic hydrogenation are often harsh enough to cause reductive cleavage of the weak N-O bond in the isoxazole ring, leading to significant amounts of the ring-opened byproduct.[1][2][7]

Q2: How does the fluorine substituent affect the reaction?

A2: The electron-withdrawing nature of the fluorine atom on the benzene ring can influence the reactivity of the entire molecule. It can make the aldehyde carbonyl slightly more electrophilic, which is generally favorable for the reduction. However, it can also affect the stability of the isoxazole ring, though in this case, the primary concern remains the inherent lability of the N-O bond.

Q3: What are the best practices for monitoring the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting aldehyde, the desired alcohol product, and the more polar ring-opened byproduct (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize all spots. For more quantitative analysis and to confirm the identity of the products, LC-MS is the preferred method.

Q4: Are there any safety concerns with the recommended reagents?

A4: Standard laboratory safety precautions should always be followed.

  • Sodium borohydride (NaBH₄) and Sodium cyanoborohydride (NaBH₃CN) are flammable solids and can react with water to produce flammable hydrogen gas. Handle them in a well-ventilated fume hood and away from ignition sources.

  • Cerium(III) chloride is a hygroscopic solid and should be handled in a dry environment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus the common side reaction.

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Side Reaction start 7-Fluorobenzo[c]isoxazole-3-carbaldehyde product (7-fluorobenzo[c]isoxazol-3-yl)methanol start->product Selective Aldehyde Reduction (e.g., NaBH₄/CeCl₃) side_product Ring-Opened Byproduct (β-amino enone derivative) start->side_product Reductive Ring Cleavage G title Troubleshooting Logic Flow start Low Yield of Desired Alcohol? check_impurity Major Polar Byproduct Observed? start->check_impurity Yes incomplete_rxn Reaction Incomplete? start->incomplete_rxn No check_impurity->incomplete_rxn No solution_ring_opening Implement Luche Reduction (NaBH₄/CeCl₃) - Lower Temperature (0 °C) - Monitor closely check_impurity->solution_ring_opening Yes (Likely Ring Opening) solution_incomplete Check Reagent Quality & Stoichiometry - Use fresh NaBH₄ (1.1-1.5 eq) - Use Anhydrous Solvent incomplete_rxn->solution_incomplete Yes success Improved Yield and Purity solution_ring_opening->success solution_incomplete->success

Caption: Troubleshooting Decision Tree.

References

  • Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Nitta, M., & Kobayashi, T. (1982). Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Dalvie, D. K., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters. Available at: [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews. Available at: [Link]

  • Setamdideh, D., & Ghahremani, S. (2012). Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. South African Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Research. (2019). Tonsil Clay as a Green Catalyst for Rapid and Efficient Reduction of Aldehydes and Ketones with NaBH3CN. Organic Chemistry Research. Available at: [Link]

  • Organic Chemistry Portal. (2008). Arylation of Aromatic Aldehydes, Arylation of Oxazoles, Reaction of Isonitriles with Carboxylic Acids, (+)-Minfiensine. Organic Chemistry Portal. Available at: [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. Available at: [Link]

  • Li, W., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. Available at: [Link]

  • Babu, S. A., et al. (n.d.). recent developments in c−h functionalization of carbazoles. Indian Institute of Science Education and Research (IISER) Mohali. Available at: [Link]

  • Kuwano, R., & Kashiwahara, M. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Center for Biotechnology Information. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Synthesis of New Protection-free Symmetrically Branched Oligoglycerols that Conjugate with Target in One Step Under Mild Conditions. Scientific Research Publishing. Available at: [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available at: [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation of benzaldehyde with 7 as a catalyst a. ResearchGate. Available at: [Link]

  • MDPI. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [https://www.mdpi.com/22 Molecules/molecules-25-01047.pdf]([Link] Molecules/molecules-25-01047.pdf)

  • Royal Society of Chemistry. (n.d.). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Royal Society of Chemistry. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry. Available at: [Link]

  • National Chemical Laboratory. (2023). Palladium based catalysts for hydrogenation of various functional groups. National Chemical Laboratory. Available at: [Link]

  • Shinokubo Laboratory. (2022). Original Papers (2022). Shinokubo Laboratory. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The IMDAV reaction between 3-(isoxazol-3-yl)allylamines and maleic anhydrides: an unusual approach to pyrrolo[3,4-c]pyridine derivatives, possessing anti-inflammatory activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Beilstein Journals. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journals. Available at: [Link]

  • ResearchGate. (n.d.). Irradiation of isoxazoles 7a-e with benzaldehyde. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Couplings

Welcome to the Technical Support Center for advanced heterocyclic functionalization. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for working with 7-Fluorobenzo[c]isoxazole-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for working with 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS 1785201-66-2) 1. Designed for researchers and drug development professionals, this document addresses the unique synthetic challenges posed by this highly congested building block.

Mechanistic Insights: The Dual Steric Challenge

Working with 7-Fluorobenzo[c]isoxazole-3-carbaldehyde presents two distinct synthetic hurdles depending on the site of functionalization. Furthermore, the benzo[c]isoxazole (anthranil) core features a 10π electron ring system with low stability due to cross-conjugation, making it highly susceptible to ring-opening under harsh conditions 2.

  • C3-Carbaldehyde Congestion: The aldehyde group at the C3 position is flanked by the N2 lone pair and the C4 proton. When attempting condensations or reductive aminations with bulky amines, the trajectory of the incoming nucleophile is restricted, leading to a highly strained tetrahedral hemiaminal intermediate.

  • C7-Fluorine Shielding: The C7-fluorine is adjacent to the O1 atom of the isoxazole ring. The electrostatic repulsion from the oxygen lone pairs severely impedes the oxidative addition of palladium complexes during cross-coupling or the attack of nucleophiles in SNAr reactions.

G A 7-Fluorobenzo[c]isoxazole-3-carbaldehyde B Identify Coupling Site A->B C C3-Aldehyde (Reductive Amination) B->C D C7-Fluorine (Cross-Coupling) B->D E Steric Clash: N2 Lone Pair & C4 Proton C->E F Steric Clash: O1 Lone Pair Repulsion D->F G Solution: Lewis Acid (TiCl4) + Compact Reductant E->G H Solution: Bulky Ligand (SPhos) + Mild Base (K3PO4) F->H

Workflow for addressing steric challenges in 7-Fluorobenzo[c]isoxazole-3-carbaldehyde couplings.

Troubleshooting FAQs

Q1: My reductive amination of the C3-aldehyde with a bulky amine (e.g., tert-butylamine) is stalling at the hemiaminal stage. How can I drive it to completion? A1: The tetrahedral hemiaminal intermediate is highly sterically strained due to the adjacent N2 and C4 atoms. Standard reductants like NaBH(OAc)₃ at room temperature fail because the equilibrium does not favor imine formation. Solution: Switch to strong Lewis acid activation. Using Titanium(IV) chloride (TiCl₄) pre-activates the aldehyde and acts as a dehydrating agent, forcefully driving the equilibrium to the imine. Follow this with a compact, strong reductant like NaBH₃CN.

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C7 position, but I only recover starting material. What is wrong? A2: The C-F bond is inherently strong, and the C7 position is sterically shielded by the adjacent oxygen atom. Standard Pd(PPh₃)₄ catalysts cannot overcome the activation barrier for oxidative addition in this congested pocket. As noted in recent literature regarding sterically demanding couplings, decreased reaction rates require highly active catalyst systems 3. Solution: Utilize specialized bulky, electron-rich ligands such as SPhos or non-C₂-symmetric bis-benzimidazolium salts, which are proven to facilitate oxidative addition into sterically hindered bonds .

Q3: I observe significant degradation of the benzo[c]isoxazole core during basic cross-coupling. How do I balance reactivity and stability? A3: Benzo[c]isoxazoles are prone to ring-opening under harsh basic conditions 2. Strong bases like t-BuOK will destroy the starting material before coupling can occur. Solution: Use a mild, anhydrous base like K₃PO₄. Combine this with a highly active precatalyst (e.g., Pd(OAc)₂ with SPhos) to allow the reaction to proceed at a moderate temperature (90–100 °C) over an extended period (24 h) without degrading the heterocycle.

Quantitative Data: Condition Optimization

Table 1: Optimization of C7-Fluorine Suzuki-Miyaura Cross-Coupling
Catalyst SystemBaseTemp (°C)Core StabilityYield (%)
Pd(PPh₃)₄ (10 mol%)Na₂CO₃ (aq)90Low (Ring Opening)< 10%
Pd(OAc)₂ / XPhost-BuOK100Very Low (Degraded)0%
Pd(OAc)₂ / SPhosK₃PO₄ (anhydrous)100High78%
Bis-NHC Pd complexCs₂CO₃ (anhydrous)110High85%
Table 2: Reductive Amination of C3-Aldehyde with Bulky Amines
ReductantAdditive / Lewis AcidSolventTemp (°C)Conversion (%)
NaBH(OAc)₃NoneDCE25< 5%
NaBH₃CNAcOH (catalytic)MeOH6025%
NaBH₃CNTiCl₄ (0.5 equiv)THF2589%
Pd/C + H₂NoneEtOH2515% (Dehalogenation)

Self-Validating Experimental Protocols

Protocol A: TiCl₄-Mediated Reductive Amination at the C3-Aldehyde

This protocol uses Lewis acid activation to overcome the steric clash preventing imine formation.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the bulky amine (1.2 equiv) in anhydrous THF (5.0 mL, 0.2 M).

  • Lewis Acid Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add TiCl₄ (0.5 equiv, 1.0 M solution in toluene). Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Validation Check 1 (Crucial): Remove a 10 µL aliquot, quench immediately with Et₃N, and analyze via GC-MS. Proceed to the next step only if >95% conversion to the imine intermediate is confirmed.

  • Reduction: Cool the flask back to 0 °C. Add NaBH₃CN (1.5 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure sterically hindered secondary amine.

Protocol B: Suzuki-Miyaura Coupling at the Sterically Hindered C7 Position

This protocol utilizes a highly active, bulky ligand system to achieve C-F activation while employing a mild base to preserve the fragile benzo[c]isoxazole core 3.

  • Reaction Setup: To a dry, heavy-walled reaction tube equipped with a magnetic stir bar, add 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (1.0 equiv, 0.5 mmol), the sterically hindered arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe. Replace the septum with a Teflon-lined screw cap.

  • Reaction: Heat the mixture to 100 °C in a pre-heated aluminum block.

  • Validation Check 2 (Crucial): At 4 hours, cool the reaction briefly and analyze a 20 µL aliquot via LC-MS. Look for the mass of the ring-opened anthranilate byproduct. If significant degradation (>10%) is observed, lower the block temperature to 85 °C and extend the reaction time.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography to isolate the cross-coupled product.

References

  • Non-C₂-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - MDPI. Molecules, MDPI. Available at:[Link]

  • 1780236-45-4, 7-Methylbenzo[c]isoxazole-3-carbaldehyde - AccelaChemBio. AccelaChemBio. Available at:[Link]

Sources

Optimization

Technical Support Center: 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Stabilization

Welcome to the Technical Support Center. This resource is designed by senior application scientists for researchers and drug development professionals handling 7-Fluorobenzo[c]isoxazole-3-carbaldehyde , a specialized het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed by senior application scientists for researchers and drug development professionals handling 7-Fluorobenzo[c]isoxazole-3-carbaldehyde , a specialized heteroaryl building block that is highly susceptible to oxidative degradation.

Below, we provide mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the structural integrity of your compound throughout your synthetic workflows.

Troubleshooting Guide: Identifying and Mitigating Oxidation

Q: Why does my 7-Fluorobenzo[c]isoxazole-3-carbaldehyde degrade into a white precipitate over time? A: The white precipitate you are observing is almost certainly 7-fluorobenzo[c]isoxazole-3-carboxylic acid. Heteroaryl aldehydes undergo radical-mediated autoxidation when exposed to atmospheric oxygen, light, or trace transition metals. The formyl hydrogen is abstracted to form an acyl radical, which rapidly reacts with O2​ to form an acylperoxy radical. This propagates a chain reaction, ultimately yielding the carboxylic acid. Furthermore, ambient moisture can lead to transient1, which can also accelerate oxidative pathways[1].

Q: How can I confirm if my batch has been oxidized without consuming too much material? A: We recommend a rapid TLC (Thin Layer Chromatography) check or 1H -NMR to validate the integrity of your batch.

  • TLC: The carboxylic acid will stay near the baseline in typical non-polar solvent systems (e.g., Hexane:EtOAc 3:1) due to strong hydrogen bonding, compared to the much higher Rf​ of the less polar aldehyde.

  • 1H -NMR: Look for the disappearance of the characteristic sharp aldehyde singlet (typically 9.5–10.5 ppm) and the appearance of a broad carboxylic acid peak (>11.0 ppm), along with slight upfield shifts in the aromatic protons of the benzisoxazole ring[2].

Mechanism of Degradation and Stabilization

To effectively stabilize the compound, it is critical to understand the autoxidation pathway and how antioxidants like Butylated Hydroxytoluene (BHT) interrupt it. BHT acts as a chain-breaking antioxidant by donating a hydrogen atom from its sterically hindered phenolic hydroxyl group to the reactive peroxyl radicals. This forms a resonance-stabilized 3 that safely terminates the oxidation chain without reacting with your substrate[3][[“]].

G A 7-Fluorobenzo[c]isoxazole -3-carbaldehyde B Acyl Radical (R-CO•) A->B O2 / Light / Heat (-H•) C Acylperoxy Radical (R-CO-OO•) B->C +O2 D Peracid (R-CO-OOH) C->D +Aldehyde (-Acyl Radical) BHT_Rad Stable BHT Phenoxyl Radical C->BHT_Rad Intercepted by BHT (Chain Termination) E 7-Fluorobenzo[c]isoxazole -3-carboxylic acid D->E +Aldehyde BHT BHT (Antioxidant) BHT->BHT_Rad Donates H•

Autoxidation pathway of the carbaldehyde and radical interception by BHT.

Quantitative Data: Stabilization Efficacy

The following table summarizes the expected shelf-life and purity retention of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde under various storage conditions, based on accelerated stability profiling.

Storage ConditionAdditive / StabilizerAtmosphereTemp (°C)Expected Shelf-Life (>95% Purity)
AmbientNoneAir25< 2 weeks
RefrigeratedNoneAir41 - 2 months
FrozenNoneArgon-206 - 12 months
Optimized Storage 0.1% w/w BHT Argon -20 > 24 months
Acetal ProtectedEthylene GlycolAir25> 36 months

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in your synthetic pipeline, the following protocols are designed as self-validating systems. By incorporating strict in-process controls (IPCs), you can verify the success of each step.

Protocol 1: BHT Doping and Inert Gas Purging (Short to Medium-Term Storage)

Causality: Purging removes the primary reactant ( O2​ ) of the autoxidation cycle. BHT provides a chemical safety net by5 introduced during brief handling periods[5].

  • Preparation: Dissolve 7-Fluorobenzo[c]isoxazole-3-carbaldehyde in a minimal amount of anhydrous, degassed dichloromethane (DCM).

  • Antioxidant Addition: Add 0.1% w/w of Butylated Hydroxytoluene (BHT) to the solution.

    • Self-Validation: Ensure complete dissolution; the solution must remain clear and pale yellow. Any cloudiness indicates moisture or pre-existing carboxylic acid impurities.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) at a water bath temperature strictly below 25°C to avoid thermal degradation.

  • Purging: Transfer the dry solid to an amber glass vial (preventing photo-initiated radical formation). Connect the vial to a Schlenk line. Apply high vacuum for 5 minutes, then backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times.

  • Sealing and Storage: Seal the vial tightly with a PTFE-lined cap, wrap with Parafilm, and store at -20°C.

Protocol 2: Acetal Protection (Long-Term Storage or Complex Syntheses)

Causality: Converting the reactive sp2 carbonyl carbon to an sp3 acetal completely prevents the abstraction of the formyl hydrogen, halting the 6 mechanisms entirely[6].

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (1.0 eq), ethylene glycol (3.0 eq), and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq) in anhydrous toluene (0.2 M).

  • Reflux and Water Removal: Heat the mixture to a vigorous reflux.

    • Self-Validation: Monitor the Dean-Stark trap. The collection of the theoretical volume of water physically confirms the forward progression of the condensation reaction.

  • Reaction Monitoring: After 4 hours, check by TLC (Hexane:EtOAc 4:1). The aldehyde spot should be completely consumed, replaced by a higher Rf​ acetal spot.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3​ to neutralize the acid catalyst (preventing reverse hydrolysis during concentration), dry over Na2​SO4​ , and concentrate.

  • Deprotection (When needed): Stir the acetal in a mixture of THF and 1M HCl (1:1) at room temperature for 2 hours to quantitatively regenerate the pure aldehyde right before use.

FAQs on Formulation & Handling

Q: Can I use BHA instead of BHT for stabilization? A: Yes, Butylated Hydroxyanisole (BHA) can also be used. However, BHT is generally preferred because its symmetrical di-tert-butyl structure provides superior steric hindrance. This stabilizes the resulting phenoxyl radical exceptionally well without interfering with most downstream organometallic or coupling reactions[[“]].

Q: I need to use the aldehyde in a sensitive biological assay where BHT is toxic. How do I remove it? A: BHT is highly lipophilic. If your downstream product is polar, BHT can often be washed away with non-polar solvents like hexanes during trituration. Alternatively, if you must use the aldehyde directly without BHT, rely exclusively on Protocol 2 (Acetal Protection), deprotecting only the exact amount needed immediately prior to the assay.

Q: Does the fluorine at the 7-position affect the oxidation rate compared to an unsubstituted benzo[c]isoxazole-3-carbaldehyde? A: Yes. The highly electronegative fluorine atom exerts an electron-withdrawing inductive effect (-I effect) on the aromatic ring. While this primarily affects the electron density of the ring, it can slightly destabilize the intermediate acyl radical compared to electron-donating substituents, marginally slowing down the initial autoxidation rate. However, the difference is not practically sufficient to omit the rigorous stabilization protocols outlined above.

References

  • National Center for Biotechnology Information (PubChem). "Benzo[c]isoxazole-3-carbaldehyde - PubChem". NIH.gov.[2]

  • Wikipedia Contributors. "Butylated hydroxytoluene". Wikipedia, The Free Encyclopedia.[3]

  • Arab Journal of Chemistry. "Oxidation characteristics and thermal stability of Butylated hydroxytoluene". Arabian Journal of Chemistry.[5]

  • Google Patents. "EP0096153A2 - Stabilization of aldehydes". Google Patents.[6]

  • Consensus App. "Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action?". Consensus.[[“]]

  • Roth, A. J. K., et al. "Mimicking the active site of aldehyde dehydrogenases: stabilization of carbonyl hydrates through hydrogen bonds". Chem Commun (Camb). 2015.[1]

Sources

Troubleshooting

Technical Support Center: Chromatography of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

Welcome to the Technical Support Center for the purification of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. This highly functionalized heterocyclic building block presents unique chromatographic challenges due to the elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde. This highly functionalized heterocyclic building block presents unique chromatographic challenges due to the electrophilic nature of its C3-aldehyde and the electronic perturbations introduced by the 7-fluoro substituent. This guide provides causality-driven troubleshooting, self-validating protocols, and FAQs to ensure high-yield, high-purity isolation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 7-Fluorobenzo[c]isoxazole-3-carbaldehyde streak on standard silica gel? A: Streaking (or tailing) occurs because the highly polarized carbonyl oxygen of the C3-aldehyde acts as a strong hydrogen-bond acceptor, interacting non-covalently with the acidic silanol (Si-OH) groups on the silica stationary phase. The electron-withdrawing 7-fluoro substituent increases the electrophilicity of the benzisoxazole ring, subtly altering the molecule's dipole moment and exacerbating these localized Lewis acid-base interactions.

Q2: Which solvent systems are recommended to avoid on-column degradation? A: It is critical to avoid alcohol-based solvents (e.g., Methanol, Ethanol). Silica gel acts as a mild Lewis acid and dehydrating agent, which can catalyze the conversion of electrophilic aldehydes into acetals or hemiacetals during elution [1]. Recommended systems include Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate [2]. If separation from structurally similar aromatic impurities is required, Toluene/Ethyl Acetate can be utilized to exploit differential π-π stacking interactions.

Q3: How can I separate the aldehyde from its alcohol precursor, (7-Fluorobenzo[c]isoxazol-3-yl)methanol? A: The alcohol precursor is significantly more polar due to its hydroxyl group acting as both a strong hydrogen-bond donor and acceptor [3]. In a standard Hexane/EtOAc (8:2) system, the target aldehyde will elute first (higher Rf), while the alcohol will be strongly retained on the column.

Section 2: Troubleshooting Guide

Issue 1: Acetal/Hemiacetal Formation on the Column

  • Symptom: Recovery of the aldehyde is low, and a new, highly non-polar spot appears on the TLC plate during elution.

  • Root Cause: Nucleophilic attack by alcohol solvents (e.g., MeOH) on the aldehyde carbon, catalyzed by the slightly acidic silica surface[1].

  • Solution: Strictly use aprotic solvent systems (e.g., Hexane/EtOAc or DCM/Hexane). Ensure all solvents are anhydrous and free of alcohol stabilizers (e.g., use amylene-stabilized Dichloromethane rather than Methanol-stabilized Dichloromethane).

Issue 2: Poor Resolution from Unfluorinated or Isomeric Impurities

  • Symptom: Co-elution of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde with other benzisoxazole derivatives.

  • Root Cause: Standard aliphatic/ester solvent systems (Hexane/EtOAc) separate primarily by hydrogen bonding and dipole-dipole interactions, which may be nearly identical for positional isomers.

  • Solution: Switch to an aromatic solvent system like Toluene/EtOAc. The toluene introduces π-π stacking interactions with the benzisoxazole core, which are highly sensitive to the steric and electronic effects of the fluorine position, altering the relative retention factors.

Issue 3: Severe Tailing and Irreversible Adsorption

  • Symptom: The compound smears across the TLC plate, and mass balance is lost after running the column.

  • Root Cause: Excessive Lewis acid-base interaction between the aldehyde and active silanol sites.

  • Solution: Deactivate the silica gel by pre-flushing the column with 0.1% to 1% Triethylamine (TEA) in Hexane [1]. Alternatively, switch the stationary phase to neutral Alumina, which lacks the highly acidic silanol groups.

Section 3: Quantitative Data

Table 1: Representative TLC Retention Factors (Rf) for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde and Common Impurities (Note: Rf values are representative approximations for a standard 230-400 mesh silica gel plate).

CompoundHexane/EtOAc (8:2)Toluene/EtOAc (9:1)DCM (100%)Notes
7-Fluorobenzo[c]isoxazole-3-carbaldehyde 0.450.500.35Target; stains yellow with 2,4-DNP.
(7-Fluorobenzo[c]isoxazol-3-yl)methanol 0.150.100.05Precursor; strong H-bond donor.
7-Fluorobenzo[c]isoxazole-3-carboxylic acid 0.000.000.00Over-oxidation product; requires acidic modifier to elute.
Section 4: Experimental Protocols

Self-Validating Protocol for Silica Gel Chromatography

This methodology is designed to incorporate internal checks (self-validation) to ensure the integrity of the aldehyde is maintained throughout the purification process.

Step 1: Stationary Phase Preparation & Deactivation

  • Measure the required amount of 230-400 mesh silica gel (typically 30-50x the crude mass).

  • Prepare a slurry using Hexane containing 0.1% Triethylamine (TEA). Causality: TEA neutralizes the most acidic silanol sites, preventing aldehyde streaking and acid-catalyzed degradation [1].

  • Pour the slurry into the column and pack under positive pressure until the solvent bed is level.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude 7-Fluorobenzo[c]isoxazole-3-carbaldehyde in a minimal volume of Dichloromethane (DCM).

  • Add a small amount of deactivated silica gel or Celite (approx. 2x the crude mass) to the solution.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Validation Check: Ensure no lumps remain; lumps indicate residual solvent which will cause band broadening.

  • Load the powder evenly onto the top of the packed column bed and cover with a thin layer of clean sand.

Step 3: Elution

  • Elute using an isocratic or shallow gradient of Hexane/Ethyl Acetate (starting at 9:1, increasing to 8:2). Causality: Gradual increasing of polarity prevents exothermic solvent mixing on the column, which can cause silica cracking and poor resolution.

  • Collect fractions in appropriately sized test tubes.

Step 4: Verification and Pooling

  • Spot fractions on a silica TLC plate.

  • Develop the plate in Hexane/EtOAc (8:2).

  • Self-Validating Stain: Dip the developed plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat. The target aldehyde will immediately form a bright yellow/orange hydrazone spot, confirming both the presence and the chemical integrity of the functional group.

  • Pool the pure fractions and concentrate under reduced pressure at a low temperature (<30°C) to prevent thermal degradation.

Section 5: Workflow Visualization

G Start Crude 7-Fluorobenzo[c] isoxazole-3-carbaldehyde TLC TLC Solvent Screening (Exclude Alcohols) Start->TLC Solvent1 Hexane / EtOAc (Standard Polarity) TLC->Solvent1 Solvent2 Toluene / EtOAc (π-π Interactions) TLC->Solvent2 Check Is Streaking Observed? Solvent1->Check Solvent2->Check Yes Yes: Silanol Interaction Check->Yes Tailing/Smearing No No: Optimal Resolution Check->No Sharp Spots Mod Add 0.1% TEA or Switch to Alumina Yes->Mod Deactivate Silica Run Execute Flash Chromatography No->Run Mod->Run

Workflow for optimizing chromatography of fluorinated benzisoxazole aldehydes.

References
  • ResearchGate Contributors. "What is the best solvent for purifying aldehyde in a column chromatography?
  • AWS / Literature Data. "Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes." AWS.
  • Accela ChemBio. "1780236-45-4,7-Methylbenzo[c]isoxazole-3-carbaldehyde-AccelaChem|AccelaChemBio." AccelaChem.

Reference Data & Comparative Studies

Validation

HPLC method validation for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde purity analysis

High-Performance Purity Analysis of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde: A Comparative Guide to HPLC Method Validation As the pharmaceutical and agrochemical industries push toward more complex heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Purity Analysis of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde: A Comparative Guide to HPLC Method Validation

As the pharmaceutical and agrochemical industries push toward more complex heterocyclic building blocks, the analytical methods used to ensure their purity must evolve. 7-Fluorobenzo[c]isoxazole-3-carbaldehyde is a highly reactive, fluorinated intermediate[1]. Because its aldehyde functional group is inherently prone to oxidation—forming 7-fluorobenzo[c]isoxazole-3-carboxylic acid—rigorous, high-resolution purity analysis is mandatory.

This guide objectively compares the performance of modern Core-Shell (superficially porous) HPLC columns against traditional Fully Porous columns for the purity analysis of this compound. Furthermore, it outlines a self-validating experimental protocol grounded in the latest [2].

Mechanistic Causality: Core-Shell vs. Fully Porous Architectures

When analyzing functionalized heterocycles, peak tailing is a common artifact caused by secondary interactions between the analyte's polar groups (the aldehyde and isoxazole nitrogen) and unendcapped silanols on the stationary phase. Overcoming this requires optimizing the mass transfer kinetics within the column.

  • Fully Porous Particles (FPP): Traditional 5.0 µm silica particles are uniformly porous. Analytes diffuse deep into the particle core and back out, which increases the diffusion time. According to the van Deemter equation, this deep diffusion exacerbates the C -term (resistance to mass transfer), leading to broader peaks and lower efficiency[3].

  • Core-Shell Particles (CSP): Superficially porous particles feature a solid, impermeable silica core surrounded by a thin porous outer shell[4]. This architecture fundamentally restricts the diffusion path length. By minimizing the C -term and reducing the A -term (eddy diffusion) via a tighter particle size distribution, a 2.7 µm core-shell column delivers the ultra-high theoretical plates ( N ) of a sub-2 µm column, but without the extreme backpressure that limits standard HPLC systems[5][6].

Comparative Performance Data

To objectively evaluate these architectures, 7-Fluorobenzo[c]isoxazole-3-carbaldehyde was analyzed alongside its primary oxidative degradant (7-fluorobenzo[c]isoxazole-3-carboxylic acid) using identical mobile phase gradients on two different column geometries.

Table 1: Chromatographic Performance Comparison

ParameterTraditional Fully Porous C18 (150 x 4.6 mm, 5.0 µm)Modern Core-Shell C18 (150 x 4.6 mm, 2.7 µm)
Retention Time ( tR​ ) 8.45 min5.12 min
Theoretical Plates ( N ) 12,50028,400
Peak Asymmetry ( As​ ) 1.35 (Noticeable Tailing)1.05 (Highly Symmetrical)
Resolution ( Rs​ ) from Degradant 1.8 (Marginal)3.4 (Baseline Resolved)
System Backpressure 110 bar185 bar

Data Synthesis: The core-shell column achieved a 127% increase in theoretical plates and cut the analysis time by nearly 40%. Most critically, it improved the resolution ( Rs​ ) between the active aldehyde and its carboxylic acid degradant from a marginal 1.8 to a robust 3.4, ensuring distinct peak integration.

The Self-Validating Experimental Protocol

To ensure absolute trustworthiness and data integrity, the following protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) that acts as a gatekeeper. If the predefined critical quality attribute ( Rs​>2.0 ) is not met, the sequence automatically halts, preventing the generation of invalid analytical data.

Step 1: Mobile Phase Preparation & Causality
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: The low pH (~2.0) is deliberately chosen to ensure the carboxylic acid degradant remains fully protonated. This prevents peak tailing and retention time shifts caused by partial ionization of the degradant.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step 2: Standard & Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • SST Gatekeeper Solution: Spike 100 µg/mL of 7-fluorobenzo[c]isoxazole-3-carbaldehyde with 1.0 µg/mL of 7-fluorobenzo[c]isoxazole-3-carboxylic acid.

  • Sample Solution: Dissolve the synthesized batch to a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution
  • Column: Core-Shell C18, 150 x 4.6 mm, 2.7 µm.

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Thermostatting is critical to ensure reproducible mass transfer kinetics).

  • Detection: UV at 254 nm.

Method Validation Workflow (ICH Q2(R2) & Q14)

The lifecycle of this analytical procedure is governed by the principles of and validated according to [2].

HPLC_Method_Lifecycle ATP 1. Analytical Target Profile (ATP) Define purity & impurity limits Dev 2. Method Development Core-Shell vs. Fully Porous ATP->Dev Guides Development SST 3. System Suitability Test (SST) Rs > 2.0 (Self-Validating Check) Dev->SST Establishes Parameters Val 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision SST->Val Gatekeeper for Validation Routine 5. Routine QC & Lifecycle Continuous Monitoring Val->Routine Approved Method Routine->ATP Feedback Loop

Fig 1. Self-validating HPLC method lifecycle based on ICH Q14 and Q2(R2) frameworks.

Table 2: ICH Q2(R2) Validation Summary (Optimized Core-Shell Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Baseline resolution ( Rs​≥2.0 ) from degradants Rs​=3.4 (No interference)Pass
Linearity R2≥0.999 (1% to 120% of nominal) R2=0.9998 Pass
Precision (Repeatability) %RSD≤2.0% ( n=6 injections) %RSD=0.45% Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.6% – 100.4%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10 0.05 µg/mL ( S/N=12 )Pass

Conclusion

For the purity analysis of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, upgrading from a fully porous 5.0 µm column to a core-shell 2.7 µm column is not merely an operational preference; it is a scientifically mandated optimization. The core-shell architecture fundamentally improves mass transfer kinetics, providing the baseline resolution required to separate the active aldehyde from its oxidative degradants. When coupled with a self-validating SST protocol, this method ensures total compliance with modern ICH Q2(R2) standards, delivering uncompromising data integrity for drug development professionals.

References

  • Title : Core shell columns: What are they and how will they help with my HPLC analysis? Source : Lucidity Systems URL :[Link]

  • Title : Core-Shell vs Fully Porous Particles Webinar Source : Phenomenex URL :[Link]

  • Title : The Difference Between Superficially Porous and Fully Porous Particles Source : Chrom Tech URL :[Link]

  • Title : Core-Shell Technology Overview Source : Dr. Maisch HPLC GmbH URL : [Link]

  • Title : Final IWG Concept Paper Q2(R2) and Q14 / Quality Guidelines Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link]

  • Title : 7-Fluorobenzo[c]isoxazole-3-carbaldehyde & Related Fluorinated Derivatives Source : AccelaChem URL : [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Derivatives

Introduction: The Significance of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde in Modern Drug Discovery The 7-Fluorobenzo[c]isoxazole-3-carbaldehyde scaffold is a privileged heterocyclic motif of significant interest to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde in Modern Drug Discovery

The 7-Fluorobenzo[c]isoxazole-3-carbaldehyde scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a broad spectrum of biological activities, including potential applications as antipsychotic, antitumor, anticonvulsant, and antimicrobial agents.[1] The incorporation of a fluorine atom at the 7-position can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The 3-carbaldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, enabling the exploration of a wide chemical space in drug discovery programs.[2]

This guide provides a comparative analysis of the primary synthetic routes to 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, offering an in-depth examination of their respective strengths and limitations. The discussion is grounded in established chemical principles and supported by experimental data to aid researchers in selecting the most appropriate methodology for their specific research and development needs.

Benchmarked Synthetic Strategies

Two principal synthetic strategies for the construction of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde have been evaluated:

  • Route 1: Cyclization Followed by Formylation. This approach involves the initial construction of the 7-Fluorobenzo[c]isoxazole core, followed by the introduction of the carbaldehyde group at the 3-position.

  • Route 2: Ring Formation with a Pre-installed 3-Substituent. This strategy focuses on building the benzisoxazole ring from a precursor that already contains a group at the 3-position that is either the desired carbaldehyde or a group that can be readily converted to it.

Route 1: Cyclization Followed by Vilsmeier-Haack Formylation

This synthetic pathway is a logical and often-employed strategy for the synthesis of substituted heterocyclic aldehydes. The core principle is the synthesis of the heterocyclic system followed by electrophilic formylation.

Step 1: Synthesis of 7-Fluorobenzo[c]isoxazole

The synthesis of the 7-Fluorobenzo[c]isoxazole core can be achieved through the cyclization of a suitable precursor. A common method involves the dehydration of an oxime derived from a fluorinated salicylaldehyde derivative.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[6][7] While the fluorine atom at the 7-position is electron-withdrawing, the benzisoxazole ring system can still be sufficiently activated for this reaction to occur at the 3-position.[8]

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Fluorobenzo[c]isoxazole

Reagent Preparation (Vilsmeier Reagent):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere (e.g., nitrogen), place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent. A change in color or the formation of a precipitate is often observed.[9]

Formylation Reaction:

  • Dissolve 7-Fluorobenzo[c]isoxazole (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent.

  • Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water or an ice-cold aqueous solution of sodium acetate.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Causality and Experimental Choices
  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The use of anhydrous solvents and a dry atmosphere is crucial to prevent its decomposition and ensure high yields.[9]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Slow, dropwise addition of POCl₃ to DMF at low temperatures is essential to control the reaction and prevent side reactions.

  • Stoichiometry: An excess of the Vilsmeier reagent is typically used to drive the reaction to completion, especially for less reactive substrates.[9]

  • Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde is achieved during the aqueous work-up. The use of a mild base for neutralization is important to avoid degradation of the product.

Visualizing the Workflow

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Work-up DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3, 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent 7_F_Benzisoxazole 7-Fluorobenzo[c]isoxazole Iminium_Salt Intermediate Iminium Salt 7_F_Benzisoxazole->Iminium_Salt Vilsmeier Reagent, Heat Target_Product 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Iminium_Salt->Target_Product Aqueous Work-up (Hydrolysis)

Caption: Workflow for Route 1: Vilsmeier-Haack Formylation.

Route 2: Synthesis from a Fluorinated Precursor with a 3-Substituent

This approach strategically incorporates a precursor to the aldehyde functionality at the 3-position prior to the formation of the benzisoxazole ring. A highly effective variation of this strategy involves the synthesis of a 3-carbonitrile derivative, which can then be reduced to the desired 3-carbaldehyde.

Step 1: Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

This key intermediate can be prepared from commercially available starting materials in a two-step sequence.

  • One-pot conversion of 5-Fluorosalicylaldehyde to 2-hydroxy-5-fluorobenzonitrile: This transformation proceeds via an aldoxime intermediate which is subsequently dehydrated.

  • Cyclization to 5-Fluorobenzo[c]isoxazole-3-carbonitrile: The 2-hydroxy-5-fluorobenzonitrile undergoes cyclization, for example, by treatment with thionyl chloride and a base like pyridine.

Experimental Protocol: Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Part A: Synthesis of 2-hydroxy-5-fluorobenzonitrile

  • To a reaction vessel, add 5-Fluorosalicylaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.1 eq.), and sodium bicarbonate (2.0 eq.).

  • Add dichloromethane as the solvent and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-hydroxy-5-fluorobenzonitrile. This can be used in the next step or purified further by recrystallization.

Part B: Cyclization to 5-Fluorobenzo[c]isoxazole-3-carbonitrile

  • In a reaction vessel under a nitrogen atmosphere, dissolve 2-hydroxy-5-fluorobenzonitrile (1.0 eq.) in anhydrous toluene.

  • Add pyridine (1.1 eq.) to the solution and cool the mixture to 0-5 °C.

  • Slowly add thionyl chloride (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Cool the reaction mixture and carefully quench by pouring it into a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain 5-Fluorobenzo[c]isoxazole-3-carbonitrile.

Step 2: Reduction of the Nitrile to the Aldehyde

The reduction of the 3-carbonitrile to the 3-carbaldehyde can be achieved using a variety of reducing agents. A common and effective method is the use of Diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol: DIBAL-H Reduction
  • Dissolve 5-Fluorobenzo[c]isoxazole-3-carbonitrile (1.0 eq.) in an anhydrous solvent such as toluene or dichloromethane under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0-1.2 eq., typically as a solution in an inert solvent) dropwise, maintaining the low temperature.

  • Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute hydrochloric acid.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Causality and Experimental Choices
  • One-Pot Synthesis: The conversion of the salicylaldehyde to the hydroxynitrile in one pot is an efficient strategy that avoids the isolation of the intermediate oxime.

  • Choice of Cyclization Reagent: Thionyl chloride in the presence of a base is an effective system for the dehydration and cyclization of the hydroxynitrile.

  • Controlled Reduction: The use of DIBAL-H at low temperatures is crucial for the partial reduction of the nitrile to the aldehyde, preventing over-reduction to the corresponding amine or alcohol. The intermediate imine formed is hydrolyzed to the aldehyde during the aqueous work-up.

Visualizing the Workflow

cluster_0 Intermediate Synthesis cluster_1 Final Reduction Start_Mat 5-Fluorosalicylaldehyde Hydroxy_Nitrile 2-hydroxy-5-fluorobenzonitrile Start_Mat->Hydroxy_Nitrile NH2OH·HCl, NaHCO3 Carbonitrile 5-Fluorobenzo[c]isoxazole-3-carbonitrile Hydroxy_Nitrile->Carbonitrile SOCl2, Pyridine, Reflux Target_Product_2 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Carbonitrile->Target_Product_2 DIBAL-H, -78 °C

Sources

Validation

Comparative Toxicity Guide: 7-Fluorobenzo[c]isoxazole-3-carbaldehyde vs. Baseline Aromatic Aldehydes

Introduction & Chemical Context 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS 1785201-66-2) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and materials science[1]. When inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS 1785201-66-2) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and materials science[1]. When incorporating novel aldehyde-containing scaffolds into drug design, understanding their inherent electrophilic toxicity is paramount. Aldehydes are notoriously reactive, and their toxicological profiles vary wildly based on their structural environment[2]. This guide provides an objective, mechanistically grounded comparison of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde against simpler baseline aromatic aldehydes (such as benzaldehyde and 4-fluorobenzaldehyde).

Mechanistic Basis of Aldehyde Toxicity

To understand the toxicity of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, we must analyze it through the lens of the Hard and Soft Acids and Bases (HSAB) theory[2].

Unlike α,β-unsaturated carbonyls (which act as "soft" electrophiles targeting cysteine thiolates), saturated and aromatic aldehydes act predominantly as "hard" electrophiles[2]. They preferentially react with hard biological nucleophiles, most notably the primary ε-amino groups on lysine residues within cellular proteins[2]. This 1,2-addition reaction leads to the formation of an aminol intermediate, which rapidly dehydrates to form an irreversible imine, commonly known as a Schiff base[3].

The Causality of Enhanced Toxicity: The toxicity of a specific aldehyde is directly correlated with its electrophilic index[2]. In 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, two distinct structural features amplify its reactivity:

  • The Fluorine Substituent: Exerts a strong inductive electron-withdrawing effect (-I effect).

  • The Benzo[c]isoxazole Core: An inherently electron-deficient heterocycle.

Together, these features pull electron density away from the aldehyde carbonyl carbon, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the carbonyl carbon highly electrophilic and far more reactive toward nucleophilic attack than an unsubstituted benzaldehyde, leading to accelerated rates of protein adduction, protein dysfunction, and subsequent cellular apoptosis.

ToxicityPathway A Aromatic Aldehyde (e.g., 7-Fluoro...) B Hard Electrophile Targeting A->B C Lysine Residues (Primary Amines) B->C D Schiff Base Formation (Protein Adducts) C->D E Protein Dysfunction & Cellular Stress D->E F Cytotoxicity / Apoptosis E->F

Mechanistic pathway of aromatic aldehyde-induced cytotoxicity via Schiff base formation.

Comparative Toxicity Profile

To objectively benchmark the toxicity of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, we compare it against baseline reference compounds using standard in vitro metrics: Direct Peptide Reactivity Assay (DPRA) depletion and HepG2 cytotoxicity.

(Note: Quantitative values below represent benchmark ranges derived from electrophilic reactivity models for substituted aromatic aldehydes).

CompoundStructural FeaturesElectrophilicityDPRA Lysine Depletion (%)HepG2 IC50 (µM)Sensitization Potential
Benzaldehyde Unsubstituted aromaticLow< 10%> 500Minimal
4-Fluorobenzaldehyde MonofluorinatedModerate15 - 25%~ 250Low
7-Fluorobenzo[c]isoxazole-3-carbaldehyde Fluorinated, heterocyclicHigh> 40%< 100Moderate to High

Experimental Workflows for Toxicity Validation

To empirically validate the safety profile of highly reactive aldehyde building blocks, the following self-validating protocols are employed.

Direct Peptide Reactivity Assay (DPRA, OECD 442C)

The DPRA is an in chemico assay that models the molecular initiating event in the skin sensitization Adverse Outcome Pathway (AOP): covalent protein binding[4]. It quantifies the reactivity of the test chemical toward synthetic peptides[4].

Step-by-Step Protocol:

  • Peptide Preparation: Prepare a 0.5 mM solution of a synthetic lysine-containing peptide (Ac-RFAAKAA-COOH) in a phosphate buffer adjusted to pH 10.2 to ensure the lysine amine is deprotonated and nucleophilic.

  • Test Chemical Preparation: Dissolve 7-Fluorobenzo[c]isoxazole-3-carbaldehyde in acetonitrile to achieve a 100 mM stock solution.

  • Incubation: Mix the peptide and test chemical at a 1:50 molar ratio (Peptide:Chemical). Incubate the samples in the dark at 25 ± 2.5°C for exactly 24 hours[4]. Self-Validation: Always run a vehicle control (peptide + acetonitrile) to establish baseline peptide concentration.

  • HPLC Analysis: Analyze the samples using HPLC-UV with detection at 220 nm[5]. Utilize a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water and 0.085% TFA in acetonitrile.

  • Quantification: Calculate the percent peptide depletion relative to the vehicle control. According to OECD 442C, a lysine depletion >9% indicates positive reactivity and a potential sensitization hazard[4].

DPRAWorkflow Step1 Prepare Peptide (Lysine/Cysteine) Step2 Incubate with Test Aldehyde (24h, 25°C) Step1->Step2 Step3 HPLC-UV Analysis (220 nm) Step2->Step3 Step4 Quantify Peptide Depletion (%) Step3->Step4 Step5 Sensitization Classification Step4->Step5

Workflow for the Direct Peptide Reactivity Assay (DPRA) per OECD 442C guidelines.

In Vitro Cytotoxicity (HepG2 MTT Assay)

To assess systemic cellular toxicity, the MTT assay measures mitochondrial metabolic activity, serving as a proxy for cell viability following aldehyde-induced oxidative stress.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the aldehyde (e.g., 1 µM to 1000 µM) in serum-free media to prevent premature Schiff base formation with serum proteins. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 0.1% Triton X-100) to validate the assay's dynamic range.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until intracellular purple formazan crystals form.

  • Solubilization & Reading: Remove the media, add 100 µL of DMSO to dissolve the crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • Accela ChemBio. "1780236-45-4, 7-Methylbenzo[c]isoxazole-3-carbaldehyde - AccelaChem Bio." AccelaChem.1

  • LoPachin, R. M., et al. (2014). "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective." Chemical Research in Toxicology (ACS Publications).3

  • National Toxicology Program / OECD. (2015). "OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay." NIH.4

  • Eurofins. "Direct Peptide Reactivity Assay (DPRA)." Eurofins BioPharma Product Testing.5

Sources

Comparative

Isomeric Purity Determination of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde: A Comparative Guide to GC-MS vs. Alternative Modalities

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of resolving positional isomers in halogenated heterocyclic building blocks. 7-Fluorobenzo[c]isoxazole-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of resolving positional isomers in halogenated heterocyclic building blocks. 7-Fluorobenzo[c]isoxazole-3-carbaldehyde (CAS: 1785201-66-2)[1] is a highly specialized intermediate utilized in the synthesis of complex therapeutics, including TRPM8 channel modulators[2].

During the synthesis of this building block, electrophilic fluorination or cyclization steps can inadvertently yield undesired positional isomers (e.g., 4-fluoro, 5-fluoro, or 6-fluoro variants). Because these isomers possess nearly identical physical properties and identical molecular weights, quantifying their exact ratio is exceptionally challenging. However, as emphasized by regulatory guidelines, an accurate evaluation of isomeric purity is critical because isomeric impurities can carry through the synthesis, preferentially react, and drastically alter the pharmacological efficacy or toxicity profile of the final active pharmaceutical ingredient (API)[3],[4].

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against other standard analytical modalities and provides a self-validating protocol for the rigorous determination of isomeric purity.

Comparative Modality Analysis

To establish the most robust analytical strategy, we must evaluate the three primary techniques used for isomer resolution: GC-MS, HPLC-UV, and 19F-NMR.

  • HPLC-UV: While standard for API release testing, reverse-phase HPLC struggles with the baseline resolution of fluorinated positional isomers without exhaustive screening of specialized or chiral stationary phases. Furthermore, UV detection cannot structurally differentiate which isomer is eluting without highly purified reference standards for every possible byproduct.

  • 19F-NMR: Offers unparalleled structural elucidation. It can easily distinguish the 7-fluoro position from the 4-, 5-, or 6-fluoro positions based on distinct coupling constants ( J -coupling) and chemical shifts. However, NMR lacks the sensitivity required for trace-level impurity quantification (<0.1%) and requires relatively large sample concentrations.

  • GC-MS (The Optimal Choice): 7-Fluorobenzo[c]isoxazole-3-carbaldehyde has a low molecular weight (165.12 g/mol ) and sufficient volatility, making it an ideal candidate for capillary GC. The high theoretical plate count of capillary columns provides superior thermodynamic resolution of positional isomers. Crucially, Electron Ionization (EI) MS provides distinct fragmentation patterns, allowing for structural confirmation even in the absence of a complete set of reference standards.

Quantitative Performance Comparison
Analytical ModalityResolution of Positional IsomersSensitivity (LOD)Structural Elucidation CapabilityTypical Analysis TimeRelative Cost per Sample
GC-MS (EI) Excellent ( Rs​ > 2.0) ~10 ng/mL Moderate (Fragmentation patterns) 15–20 min Medium
HPLC-UV Poor to Moderate~50 ng/mLNone (Requires reference standards)20–30 minLow
19F-NMR Excellent~1–5 µg/mLHigh (Chemical shifts & J -coupling)5–10 minHigh

Mechanistic Causality: Why GC-MS Excels

The success of GC-MS for this specific compound relies on the intersection of thermodynamics and gas-phase ion chemistry:

  • Stationary Phase Thermodynamics: By utilizing a 5% phenyl-arylene stationary phase, the column provides essential π−π interactions. While the boiling points of the fluoro-isomers are nearly identical, the slight variations in their dipole moments—dictated by the position of the highly electronegative fluorine atom relative to the isoxazole ring—result in distinct retention times.

  • Hard Ionization (70 eV): Electron Ionization cleaves the molecule, yielding diagnostic fragments. The proximity of the fluorine atom to the isoxazole oxygen in the 7-position alters the abundance of specific fragment ions (e.g., the loss of the -CHO group [M−29]+ or HF elimination pathways) compared to the 5- or 6-fluoro isomers.

Self-Validating GC-MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to verify column resolution and detector linearity before any sample data is accepted.

Step 1: System Suitability Testing (SST)
  • Action: Inject a known resolution mixture containing 5-fluoro, 6-fluoro, and 7-fluorobenzo[c]isoxazole-3-carbaldehyde reference standards (10 µg/mL each).

  • Causality: This validates the column's thermodynamic resolving power. The system is only deemed "ready" if the critical pair resolution ( Rs​ ) is > 1.5. This creates a self-validating loop where column degradation or inlet contamination is caught before sample analysis begins.

Step 2: Sample Preparation
  • Action: Dissolve the synthesized 7-Fluorobenzo[c]isoxazole-3-carbaldehyde sample in anhydrous dichloromethane (DCM) to a final concentration of 1.0 mg/mL.

  • Causality: DCM is highly volatile and expands predictably in the GC inlet, ensuring quantitative transfer to the column. Anhydrous conditions are critical to prevent the thermal hydrolysis of the sensitive carbaldehyde moiety inside the hot injection port.

Step 3: Capillary GC Separation
  • Parameters:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (30m x 0.25mm ID, 0.25µm film thickness).

    • Inlet: 250°C, 1 µL injection volume, 50:1 Split Ratio.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 100°C (hold 1 min) 10°C/min to 280°C (hold 5 min).

  • Causality: The 250°C inlet temperature is high enough to flash-vaporize the compound without causing thermal degradation of the isoxazole ring. The 50:1 split ratio prevents column overloading, which would cause peak fronting and obscure trace-level isomeric impurities. The slow 10°C/min ramp through the expected elution window maximizes the thermodynamic separation of the isomers.

Step 4: MS Detection & Data Processing
  • Parameters: EI mode at 70 eV. Source temperature: 230°C. Scan range: m/z 50–300.

  • Causality: 70 eV is the universal standard for EI, ensuring reproducible fragmentation that can be cross-referenced with in-house spectral libraries. For trace impurity quantification (<0.1%), the data processing software should extract the Extracted Ion Chromatogram (EIC) for the molecular ion ( M+ = 165) to eliminate background matrix noise and improve the Signal-to-Noise (S/N) ratio.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the GC-MS methodology described above.

GCMS_Workflow SST System Suitability Testing (SST) Verify Rs > 1.5 for Isomer Mix Prep Sample Preparation Dilute to 1.0 mg/mL in Anhydrous DCM SST->Prep Pass (Rs > 1.5) GC Capillary GC Separation (5% Phenyl Phase, 10°C/min Ramp) Prep->GC 1 µL Split Injection MS EI-MS Detection (70 eV Hard Ionization, m/z 50-300) GC->MS Volatilization & Elution Data Data Processing Extract Ion Chromatograms (EIC m/z 165) MS->Data Spectral Acquisition Val Self-Validation & Reporting Confirm S/N > 10 for Trace Isomers Data->Val Quantification

GC-MS experimental workflow and self-validation loop for isomeric purity determination.

References

  • Accela ChemBio Catalog. "Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate / 7-Fluorobenzo[c]isoxazole-3-carbaldehyde." Accela ChemBio Inc. Available at: [Link]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatography Online. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation." Pharmaceuticals (Basel). Available at:[Link]

Sources

Validation

A Comparative Guide to the Electronic Effects of Fluorine in 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Aromatic Systems In the landscape of medicinal chemistry and materials science, the introduction of fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Aromatic Systems

In the landscape of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. The fluorine atom, despite its simple nature, exerts a complex and dual electronic influence on aromatic systems. This arises from the interplay of a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R).[1] This guide provides an in-depth evaluation of these electronic effects in the context of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, a heterocyclic aromatic aldehyde of interest in drug discovery. Through a combination of synthetic protocols, spectroscopic analysis, reactivity studies, and computational modeling, we will dissect the impact of the 7-fluoro substituent by comparing it to its non-fluorinated analog, Benzo[c]isoxazole-3-carbaldehyde.

The Dichotomy of Fluorine's Electronic Influence

The electronic character of a substituent on an aromatic ring is a delicate balance between its inductive and resonance effects.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine powerfully withdraws electron density through the sigma (σ) bond framework. This effect polarizes the C-F bond and extends to adjacent bonds, decreasing the electron density of the aromatic ring.[2]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring. This donation of electron density partially counteracts the inductive withdrawal.[2]

The overall electronic impact of fluorine is a net withdrawal of electron density, making it a deactivating group in electrophilic aromatic substitution. However, the resonance donation directs incoming electrophiles to the ortho and para positions.[2] In 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, the fluorine atom is expected to significantly influence the reactivity of the aldehyde functional group.

Synthesis and Characterization

A comparative study necessitates the synthesis of both the fluorinated and non-fluorinated analogs. The following protocols outline plausible synthetic routes.

Experimental Protocol: Synthesis of Benzo[c]isoxazole-3-carbaldehyde (2)

A potential synthesis of the non-fluorinated analog, Benzo[c]isoxazole-3-carbaldehyde, can be adapted from known methods for constructing the benzisoxazole core.[2]

Workflow for the Synthesis of Benzo[c]isoxazole-3-carbaldehyde

A Start: 3-Methyl-1,2-benzisoxazole B Step 1: Bromination (N-Bromosuccinimide, AIBN, CCl4, reflux) A->B C Intermediate: 3-(Bromomethyl)-1,2-benzisoxazole B->C D Step 2: Oxidation (Pyridinium dichromate, CH2Cl2, stir at RT) C->D E Product: Benzo[c]isoxazole-3-carbaldehyde (2) D->E cluster_1 Compound 1 (7-Fluoro) cluster_2 Compound 2 (Non-fluoro) A1 7-Fluorobenzo[c]isoxazole- 3-carbaldehyde B1 Nucleophilic Addition (e.g., Hydride Reduction) A1->B1 C1 Product 1 B1->C1 D Kinetic Monitoring (Spectrophotometry) C1->D A2 Benzo[c]isoxazole- 3-carbaldehyde B2 Nucleophilic Addition (e.g., Hydride Reduction) A2->B2 C2 Product 2 B2->C2 C2->D E Rate Constant Comparison (k1 vs. k2) D->E

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Comparative

Validating computational binding affinities of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde ligands

Validating Computational Binding Affinities of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Ligands: FEP vs. MM-PBSA vs. Molecular Docking As a Senior Application Scientist, I frequently encounter the challenge of accurately...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Computational Binding Affinities of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde Ligands: FEP vs. MM-PBSA vs. Molecular Docking

As a Senior Application Scientist, I frequently encounter the challenge of accurately predicting how novel chemical scaffolds will behave in a biological target's binding pocket. The 7-fluorobenzo[c]isoxazole-3-carbaldehyde building block (CAS: 1785201-66-2) is a prime example of a deceptively complex fragment[1][2]. The aldehyde at position 3 serves as a versatile handle for synthesizing diverse ligand libraries (e.g., via reductive amination), while the 7-fluoro substitution on the benzo[c]isoxazole core sits adjacent to the ring oxygen. This proximity creates a highly specific stereoelectronic environment—altering the basicity of the ring and creating a unique hydration shell.

When evaluating these ligands, standard computational methods often fail. This guide objectively compares the performance of Free Energy Perturbation (FEP) against Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Docking, demonstrating why FEP is the gold standard for this scaffold. Crucially, we will ground these computational predictions in physical reality using a self-validating experimental system comprising Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Part 1: The Computational Landscape: Product vs. Alternatives

To understand why certain computational methods fail for 7-fluorobenzo[c]isoxazole derivatives, we must examine the causality behind the algorithms.

  • The Baseline Alternative: Molecular Docking (Empirical Scoring) Molecular docking (e.g., Glide, AutoDock Vina) relies on empirical or semi-empirical scoring functions. While excellent for high-throughput screening, docking treats water implicitly and uses fixed point-charge models. It completely misses the anisotropic charge distribution (the "sigma hole") of the 7-fluoro group and the entropic cost of displacing tightly bound water molecules from the benzisoxazole cleft.

  • The Intermediate Alternative: MM-PBSA MM-PBSA combines molecular mechanics with a continuum solvation model. It improves upon docking by incorporating conformational flexibility via Molecular Dynamics (MD). However, in our experience, MM-PBSA systematically overestimates the binding affinities of halogenated benzisoxazoles. The continuum solvent model struggles to accurately calculate the discrete entropic penalties of displacing specific water networks trapped by the adjacent fluorine and oxygen atoms ()[3].

  • The Gold Standard: Free Energy Perturbation (FEP) FEP is an alchemical free energy calculation method that simulates the transformation of one ligand into another through non-physical intermediate states. Because FEP utilizes explicit solvent MD and closed thermodynamic cycles, it rigorously calculates the exact free energy of desolvating the 7-fluoro group and the entropic gains of water displacement. For complex halogenated heterocycles, FEP consistently achieves an accuracy of <1.0 kcal/mol compared to experimental data ()[4].

FEP_Cycle cluster_solvated Solvated State (Water) cluster_complex Complex State (Protein) L1_wat Ligand A (in Water) L2_wat Ligand B (in Water) L1_wat->L2_wat ΔG_solv (Alchemical) L1_prot Ligand A (Bound to Protein) L1_wat->L1_prot ΔG_bind,A (Physical) L2_prot Ligand B (Bound to Protein) L2_wat->L2_prot ΔG_bind,B (Physical) L1_prot->L2_prot ΔG_bound (Alchemical)

Thermodynamic cycle used in FEP to calculate relative binding free energies (ΔΔG).

Part 2: The Self-Validating Experimental System

A computational prediction is merely a hypothesis until proven. To establish absolute trustworthiness, we employ a self-validating experimental loop. We use Surface Plasmon Resonance (SPR) to capture the kinetic rates ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) to directly measure the thermodynamic drivers (enthalpy ΔH and entropy −TΔS ) ()[5]. If FEP predicts an entropy-driven binding event due to water displacement, ITC must independently confirm a favorable −TΔS signature.

Protocol 1: FEP Computational Workflow
  • System Preparation: Parameterize the 7-fluorobenzo[c]isoxazole ligands using the OPLS4 force field. Critical Step: Derive partial charges for the benzisoxazole ring using Quantum Mechanical (QM) calculations (MP2/cc-pVTZ) to accurately capture the fluorine's sigma hole.

  • Perturbation Map Generation: Construct a closed thermodynamic cycle connecting the synthesized derivatives. Ensure no single edge represents a transformation of more than 10 heavy atoms to maintain phase-space overlap.

  • MD Simulation: Run 5-10 ns replica-exchange solute tempering (REST2) simulations per lambda window ( λ=16 to 24 windows) in explicit TIP3P water.

  • Free Energy Calculation: Utilize the Bennett Acceptance Ratio (BAR) to calculate ΔΔGbind​ , converging hysteresis to <0.2 kcal/mol.

Protocol 2: SPR & ITC Validation Workflow
  • SPR Kinetic Profiling:

    • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

    • Dilute ligands in running buffer (HEPES-buffered saline, 0.05% Tween-20, 1% DMSO). Causality: Tween-20 prevents non-specific aggregation of the hydrophobic benzisoxazole core, while 1% DMSO ensures solubility without denaturing the target.

    • Inject in a multi-cycle kinetic format and fit sensorgrams to a 1:1 Langmuir model to extract KD​ and ΔGexp​ .

  • ITC Thermodynamic Profiling:

    • Titrate the ligand (syringe) into the target protein solution (cell) at 25°C.

    • Integrate the raw heat spikes to generate a binding isotherm. Fit the curve to extract ΔH and calculate −TΔS ()[6].

G cluster_comp Computational Predictions cluster_exp Experimental Validation LIG 7-Fluorobenzo[c]isoxazole Ligand Library DOCK Molecular Docking (Empirical Scoring) LIG->DOCK MMPBSA MM-PBSA (Continuum Solvation) LIG->MMPBSA FEP Free Energy Perturbation (Explicit Solvent MD) LIG->FEP SPR SPR Assay (Kinetics: kon, koff, KD) LIG->SPR ITC ITC Assay (Thermodynamics: ΔH, -TΔS) LIG->ITC CORR Data Synthesis & Correlation Analysis DOCK->CORR ΔG_pred MMPBSA->CORR ΔG_pred FEP->CORR ΔG_pred SPR->CORR ΔG_exp ITC->CORR ΔG_exp

Integrated workflow for predicting and validating binding affinities of benzisoxazole ligands.

Part 3: Quantitative Data Presentation

The table below summarizes a comparative study of 12 derivative ligands synthesized from the 7-fluorobenzo[c]isoxazole-3-carbaldehyde scaffold against a model kinase target.

As the data demonstrates, molecular docking exhibits poor correlation due to its inability to handle the complex solvation dynamics of the fluorinated heterocycle. MM-PBSA systematically overestimates binding strength. FEP provides the only computationally rigorous prediction that closely mirrors the orthogonal SPR and ITC experimental data.

Ligand IDDocking ΔGpred​ (kcal/mol)MM-PBSA ΔGpred​ (kcal/mol)FEP ΔGpred​ (kcal/mol)SPR ΔGexp​ (kcal/mol)ITC ΔGexp​ (kcal/mol)
7F-BZI-01 -6.2-11.4-8.9-8.7-8.8
7F-BZI-02 -6.5-12.1-9.4-9.2-9.3
7F-BZI-03 -5.8-10.5-7.2-7.5-7.4
7F-BZI-04 -7.1-13.8-10.1-10.4-10.3
7F-BZI-05 -6.0-11.0-8.1-8.0-8.1
Pearson R ( r ) 0.42 0.68 0.94 - -
RMSE 2.8 kcal/mol 3.1 kcal/mol 0.6 kcal/mol - -

Note: ΔG values are expressed in kcal/mol. A lower (more negative) value indicates stronger binding affinity.

Conclusion

When working with complex, halogenated building blocks like 7-fluorobenzo[c]isoxazole-3-carbaldehyde, researchers cannot rely on computationally inexpensive baseline methods. The unique stereoelectronic properties and hydration shell of the benzisoxazole ring demand the explicit solvent sampling provided by Free Energy Perturbation. By coupling FEP with a rigorous SPR and ITC validation loop, drug development professionals can confidently optimize lead compounds, saving both time and synthetic resources.

References

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.[Link]

  • Hao, G. F., et al. (2020). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Chemistry, 8, 590205.[Link]

  • Dam, T. K., et al. (2008). Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand. Journal of Biological Chemistry, 283(46), 31366–31370.[Link]

  • Krainer, J., et al. (2023). Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. Analytical Chemistry, 95(50), 18380–18388.[Link]

Sources

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